molecular formula C86H146N24O30S2 B1674440 Laminin B1 (1363-1383) CAS No. 112761-58-7

Laminin B1 (1363-1383)

货号: B1674440
CAS 编号: 112761-58-7
分子量: 2060.4 g/mol
InChI 键: HZUGAEIBJNHJMM-DEGLQYQJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

residue 1363-1383 of laminin B1 chain, KLQSLDLSAAAQMTCGTPPGA

属性

CAS 编号

112761-58-7

分子式

C86H146N24O30S2

分子量

2060.4 g/mol

IUPAC 名称

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2R)-1-[[2-[[(2S,3R)-1-[(2S)-2-[(2S)-2-[[2-[[(1S)-1-carboxyethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C86H146N24O30S2/c1-39(2)30-52(100-71(124)48(88)18-14-15-26-87)76(129)98-50(22-24-62(90)116)74(127)104-57(37-112)81(134)102-53(31-40(3)4)77(130)103-55(33-65(119)120)79(132)101-54(32-41(5)6)78(131)105-56(36-111)80(133)96-43(8)69(122)94-42(7)68(121)95-44(9)70(123)97-49(21-23-61(89)115)73(126)99-51(25-29-142-13)75(128)108-66(46(11)113)83(136)106-58(38-141)72(125)91-35-64(118)107-67(47(12)114)85(138)110-28-17-20-60(110)84(137)109-27-16-19-59(109)82(135)92-34-63(117)93-45(10)86(139)140/h39-60,66-67,111-114,141H,14-38,87-88H2,1-13H3,(H2,89,115)(H2,90,116)(H,91,125)(H,92,135)(H,93,117)(H,94,122)(H,95,121)(H,96,133)(H,97,123)(H,98,129)(H,99,126)(H,100,124)(H,101,132)(H,102,134)(H,103,130)(H,104,127)(H,105,131)(H,106,136)(H,107,118)(H,108,128)(H,119,120)(H,139,140)/t42-,43-,44-,45-,46+,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-,67-/m0/s1

InChI 键

HZUGAEIBJNHJMM-DEGLQYQJSA-N

手性 SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N)O

规范 SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NCC(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N

外观

Solid powder

其他CAS编号

112761-58-7

纯度

>98% (or refer to the Certificate of Analysis)

序列

KLQSLDLSAAAQMTCGTPPGA

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Laminin B1 (1363-1383);  Yosh-4;  Yosh 4;  Yosh4; 

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Function of Laminin B1 (1363-1383) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laminin (B1169045) B1 (LAMB1), a crucial component of the basement membrane's extracellular matrix, plays a pivotal role in cell adhesion, differentiation, migration, and signaling.[1] Specific peptide sequences derived from laminin chains have been shown to recapitulate certain biological activities of the intact protein. This technical guide focuses on the functional aspects of the 21-amino acid peptide derived from residues 1363-1383 of the human Laminin B1 chain. The sequence of this peptide is SVISDIQDNIRDISQELDDSV . This region is located in the C-terminal coiled-coil domain of the Laminin B1 chain, an area known to be involved in the modulation of integrin binding affinities. While this specific peptide is less extensively characterized than other laminin-derived peptides like YIGSR or F9, its location suggests a role in cell-matrix interactions and cellular signaling. This guide synthesizes the available information regarding its putative functions, the experimental methodologies to assess its activity, and the potential signaling pathways it may influence.

Introduction to Laminin B1 and its Bioactive Peptides

Laminins are large, heterotrimeric glycoproteins that are major constituents of the basement membrane.[1] They are composed of α, β, and γ chains, and the Laminin B1 (beta-1) chain is a key component of several laminin isoforms, including laminin-111, -211, -411, and -511.[2] These isoforms are integral to tissue architecture and cellular behavior.

Functionally significant domains within laminin chains can be mimicked by short synthetic peptides. These peptides are valuable tools for dissecting the complex interactions between cells and the extracellular matrix. The peptide corresponding to residues 1363-1383 of the human Laminin B1 chain is situated in a region of the protein that contributes to the coiled-coil structure, which is critical for the assembly and stability of the laminin heterotrimer.

Amino Acid Sequence:

The full-length human Laminin subunit beta-1 (UniProtKB Accession: P07942) consists of 1786 amino acids.[3] The peptide sequence for residues 1363-1383 is:

S-V-I-S-D-I-Q-D-N-I-R-D-I-S-Q-E-L-D-D-S-V

Putative Functions and Biological Activities

Based on its location within the C-terminal region of the Laminin B1 chain, the (1363-1383) peptide is hypothesized to be involved in modulating cell-matrix interactions, particularly through interactions with cell surface receptors like integrins. Research on the broader C-terminal region of laminin beta chains has shown its importance in influencing the binding affinities of laminins to specific integrin subtypes.

Potential Functions:

  • Modulation of Cell Adhesion: The peptide may act as a cryptic binding site, exposed upon conformational changes in the laminin molecule, that can either promote or inhibit cell adhesion to the basement membrane.

  • Influence on Cell Migration: By interacting with cellular receptors, this peptide could play a role in guiding cell migration during processes like development, wound healing, and cancer metastasis.

  • Cell Signaling: Binding of the peptide to a cell surface receptor could trigger intracellular signaling cascades that regulate gene expression, proliferation, and differentiation.

Experimental Protocols for Functional Characterization

To elucidate the specific functions of the Laminin B1 (1363-1383) peptide, a series of in vitro assays can be employed. Below are detailed methodologies for key experiments.

Cell Adhesion Assay

This assay determines the ability of the peptide to promote cell attachment.

Methodology:

  • Plate Coating:

    • Aseptically coat the wells of a 96-well microtiter plate with the Laminin B1 (1363-1383) peptide solution at various concentrations (e.g., 1, 10, 50, 100 µg/mL in sterile PBS).

    • As a positive control, coat wells with full-length laminin or another known adhesive peptide (e.g., F9 or YIGSR).

    • Use bovine serum albumin (BSA) coated wells as a negative control.

    • Incubate the plate overnight at 4°C.

  • Cell Preparation:

    • Culture the cells of interest (e.g., endothelial cells, epithelial cells, or a specific cancer cell line) to sub-confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.

    • Wash the cells with serum-free medium and resuspend them to a final concentration of 1 x 10^5 cells/mL.

  • Adhesion Assay:

    • Wash the coated wells three times with sterile PBS to remove any unbound peptide.

    • Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells again with PBS.

    • Add 100 µL of the cell suspension to each well.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.

  • Quantification of Adherent Cells:

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with 0.1% crystal violet solution for 20 minutes.

    • Wash the wells extensively with water to remove excess stain.

    • Solubilize the bound crystal violet with 10% acetic acid.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

Competitive Inhibition of Adhesion Assay

This assay assesses whether the soluble peptide can compete with the full-length laminin for binding to cell surface receptors, thereby inhibiting cell adhesion to a laminin-coated surface.

Methodology:

  • Plate Coating:

    • Coat a 96-well plate with a solution of full-length laminin (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Cell Preparation and Incubation with Peptide:

    • Prepare cells as described in the cell adhesion assay.

    • Pre-incubate the cell suspension with various concentrations of the soluble Laminin B1 (1363-1383) peptide (e.g., 10, 50, 100, 200 µg/mL) for 30 minutes at 37°C. A scrambled version of the peptide should be used as a negative control.

  • Adhesion and Quantification:

    • Wash and block the laminin-coated plate as described previously.

    • Add the cell-peptide mixtures to the wells.

    • Incubate and quantify cell adhesion as detailed in the cell adhesion assay protocol. A decrease in absorbance compared to the control (cells without pre-incubation with the peptide) indicates competitive inhibition.

Potential Signaling Pathways and Receptor Interactions

The biological effects of the Laminin B1 (1363-1383) peptide would be mediated through its interaction with specific cell surface receptors. Given its origin, the most likely candidates are members of the integrin family of receptors.

Putative Receptor: Integrins

Integrins are heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell interactions. Several integrins, including α3β1, α6β1, and α7β1, are known to bind to laminins. The C-terminal region of the laminin beta chains has been shown to modulate the binding affinity of laminins to certain integrin subtypes. Therefore, it is plausible that the 1363-1383 sequence contributes to this interaction.

Hypothesized Signaling Cascade

Upon binding of the Laminin B1 (1363-1383) peptide to an integrin receptor, a signaling cascade is likely initiated, leading to the activation of downstream pathways that regulate cellular behavior.

A potential signaling pathway is outlined below:

  • Ligand Binding and Integrin Clustering: The peptide binds to the extracellular domain of an integrin heterodimer, leading to a conformational change and clustering of integrin receptors on the cell surface.

  • Activation of Focal Adhesion Kinase (FAK): Integrin clustering recruits and activates FAK at sites of cell-matrix contact known as focal adhesions.

  • Downstream Signaling: Activated FAK can then phosphorylate and activate several downstream signaling molecules, including:

    • PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth.

    • MAPK/ERK Pathway: This cascade is involved in the regulation of cell proliferation, differentiation, and migration.

    • Rho Family GTPases (e.g., Rac, Rho, Cdc42): These small GTPases are master regulators of the actin cytoskeleton, thereby controlling cell shape, adhesion, and motility.

Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflow: Cell Adhesion Assay

G cluster_0 Plate Preparation cluster_1 Cell Handling cluster_2 Adhesion & Quantification p1 Coat wells with Laminin B1 (1363-1383) peptide p2 Incubate overnight at 4°C p1->p2 p3 Wash to remove unbound peptide p2->p3 p4 Block with 1% BSA p3->p4 a1 Add cell suspension to coated wells p4->a1 c1 Harvest and wash cells c2 Resuspend in serum-free medium c2->a1 a2 Incubate for 1-2 hours at 37°C a1->a2 a3 Wash to remove non-adherent cells a2->a3 a4 Fix and stain adherent cells a3->a4 a5 Solubilize stain and measure absorbance a4->a5

Caption: Workflow for the cell adhesion assay.

Hypothesized Signaling Pathway

G Peptide Laminin B1 (1363-1383) Peptide Integrin Integrin Receptor (e.g., αxβ1) Peptide->Integrin Binds FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K MAPK_pathway MAPK/ERK Pathway FAK->MAPK_pathway Rho_GTPases Rho Family GTPases FAK->Rho_GTPases Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Gene_Expression Gene Expression MAPK_pathway->Gene_Expression Cell_Migration Cell Migration & Cytoskeletal Rearrangement Rho_GTPases->Cell_Migration

References

Discovery and history of Laminin B1 (1363-1383)

Author: BenchChem Technical Support Team. Date: December 2025

Acknowledgment of Historical Discrepancy

A comprehensive review of the scientific literature reveals a significant historical discrepancy in the requested topic. The discovery of proteins, including Laminin (B1169045) B1, is a development of 20th-century biochemistry and molecular biology. The period specified in your request (1363-1383) falls within the Late Middle Ages, a time preceding the scientific and technological capabilities required for the isolation, characterization, and study of such complex biomolecules.

Therefore, it is not possible to provide a technical guide on the discovery and history of Laminin B1 from the 14th century. This document will instead provide an in-depth overview of the actual discovery and history of the laminin family of proteins, with a focus on the B1 chain, based on modern scientific understanding. It will also clarify the distinction between "Laminin B1" and a similarly named protein, "Lamin B1," to prevent potential confusion.

The Modern Discovery of Laminins

Laminins are a family of high-molecular-weight glycoproteins that are a major component of the basal lamina, a specialized form of the extracellular matrix. They play a crucial role in a wide range of biological activities, including cell adhesion, differentiation, and migration.

The first member of the laminin family was discovered in 1979 by Rupert Timpl and his colleagues.[1][2][3] This groundbreaking discovery was the result of biochemical analysis of a matrix-like material secreted by the Engelbreth-Holm-Swarm (EHS) mouse sarcoma, a tumor rich in basement membrane components.[1][3] Subsequent research by scientists, including Pamela Gehron Robey, further elucidated the role of laminins in promoting cell adhesion and nerve growth.[4]

Initially, laminins were numbered in the order of their discovery (e.g., laminin-1, laminin-2).[1][5] However, as the complexity of the laminin family became apparent, a new nomenclature was adopted to reflect the specific chain composition of each isoform.[1][2][5] Laminins are heterotrimeric proteins, meaning they are composed of three different polypeptide chains: an alpha (α), a beta (β), and a gamma (γ) chain.[5][6][7] There are multiple, genetically distinct versions of each chain. The specific combination of these chains determines the type of laminin. For example, the first laminin discovered, previously known as laminin-1, is now designated as laminin-111, indicating it is composed of the α1, β1, and γ1 chains.[2]

Laminin B1 (LAMB1)

The "B1" in Laminin B1 refers to the β1 chain, encoded by the LAMB1 gene. This chain is a component of several different laminin isoforms. The early nomenclature referred to the subunits as A, B1, and B2 before they were renamed with the Greek letters α, β, and γ.[6]

Distinguishing Laminin B1 from Lamin B1

It is important to distinguish the laminin β1 chain from another protein with a similar name: Lamin B1 . Lamin B1, encoded by the LMNB1 gene, is a protein component of the nuclear lamina.[8] The nuclear lamina is a dense fibrillar network inside the nucleus of eukaryotic cells that provides mechanical support and is involved in chromatin structure and gene expression.[8] Unlike laminins, which are extracellular proteins, lamins are located inside the cell nucleus. Mutations in the LMNA gene, which codes for Lamin A and C, are associated with the premature aging disease progeria, which was first described in the late 19th century.[9]

References

In-Depth Technical Guide: Amino Acid Sequence of Laminin B1 (1363-1383)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminins are a major component of the basement membrane, a specialized extracellular matrix that plays a crucial role in tissue organization and cell behavior. The Laminin (B1169045) B1 chain, a key subunit of various laminin isoforms, contains several biologically active domains. This technical guide focuses on a specific 21-amino acid peptide derived from the Laminin B1 chain, corresponding to residues 1363-1383. This peptide, with the sequence KLQSLDLSAAAQMTCGTPPGA , has garnered interest for its potential therapeutic applications, particularly in oncology, due to its interaction with the laminin receptor and its subsequent effects on critical cellular processes such as adhesion, angiogenesis, and tumor progression.[1] This document provides a comprehensive overview of the available technical data, experimental protocols, and known signaling pathways associated with this peptide.

Peptide Characteristics

The Laminin B1 (1363-1383) peptide is a linear sequence of 21 amino acids. Its fundamental properties are summarized in the table below.

PropertyValueReference
Amino Acid Sequence KLQSLDLSAAAQMTCGTPPGA[1]
Residue Range 1363-1383 of human Laminin B1[1]
Molecular Formula C₈₆H₁₄₆N₂₄O₃₀S₂[1]
Molecular Weight 2060.35 g/mol [1]

Biological Activity and Data

The primary biological function attributed to the Laminin B1 (1363-1383) peptide is its ability to bind to the laminin receptor.[1] This interaction is believed to be the basis for its observed effects on inhibiting angiogenesis and tumor growth. While specific quantitative data for the KLQSLDLSAAAQMTCGTPPGA peptide is limited in publicly available literature, the functional consequences of targeting the laminin receptor with laminin-derived peptides are more broadly documented.

Table 1: Summary of Biological Activities of Laminin-Derived Peptides Targeting the Laminin Receptor

Biological ProcessObserved Effect of Receptor BindingCell Types StudiedQuantitative Data (Illustrative for related peptides)References
Cell Adhesion Inhibition of melanoma cell adhesion to laminin-coated substrates.Melanoma, fibrosarcoma, glioma, pheochromocytoma, aortic endothelial cellsPeptide F-9 (RYVVLPRPVCFEKGMNYTVR) showed significant inhibition of [3H]heparin binding to laminin.[2]
Angiogenesis Inhibition of new blood vessel formation.Human Umbilical Vein Endothelial Cells (HUVECs)A related peptide, CDPGYIGSR-NH2, potently suppressed embryonic angiogenesis of the chick chorioallantoic membrane.
Tumor Growth Inhibition of solid tumor growth in vivo.Sarcoma 180, Lewis lung carcinomaCDPGYIGSR-NH2 markedly inhibited the growth of subcutaneous solid tumors.
Metastasis Inhibition of experimental metastasis.Human fibrosarcoma cells (HT1080)A multimeric form of the YIGSR sequence inhibited lung colonization by 100% when co-injected with tumor cells.[1]

Experimental Protocols

Detailed experimental protocols for studying the effects of the Laminin B1 (1363-1383) peptide are crucial for reproducible research. The following sections outline standard methodologies for key experiments.

Peptide Synthesis and Purification

Synthetic peptides like KLQSLDLSAAAQMTCGTPPGA are typically produced using solid-phase peptide synthesis (SPPS).

Protocol:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid (Alanine).

  • Amino Acid Coupling: Sequentially couple the subsequent amino acids in the sequence using a coupling agent such as HBTU or HATU in the presence of a base like DIPEA.

  • Deprotection: After each coupling step, remove the N-terminal protecting group (e.g., Fmoc) with a mild base like piperidine.

  • Cleavage and Deprotection: Once the full peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Verify the purity and identity of the final peptide using mass spectrometry and analytical RP-HPLC.

Cell Adhesion Assay

This assay quantifies the ability of the peptide to inhibit cell attachment to a laminin-coated surface.

Protocol:

  • Plate Coating: Coat 96-well plates with a solution of laminin (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the wells with PBS and block non-specific binding sites with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.

  • Cell Preparation: Harvest cells (e.g., melanoma or endothelial cells) and resuspend them in serum-free media.

  • Incubation: Pre-incubate the cells with varying concentrations of the Laminin B1 (1363-1383) peptide for 30 minutes at 37°C.

  • Seeding: Add the cell-peptide suspension to the laminin-coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Fix the remaining adherent cells with a fixative (e.g., 4% paraformaldehyde) and stain with a dye such as crystal violet. Elute the dye and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the number of adherent cells.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the peptide's ability to inhibit the formation of capillary-like structures by endothelial cells.

Protocol:

  • Matrix Preparation: Coat the wells of a 96-well plate with a basement membrane matrix extract (e.g., Matrigel) and allow it to polymerize at 37°C.

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells in the presence of varying concentrations of the Laminin B1 (1363-1383) peptide.

  • Incubation: Incubate the plate for 4-18 hours at 37°C to allow for tube formation.

  • Visualization: Visualize the tube-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Tumor Growth (Xenograft) Model

This assay evaluates the peptide's efficacy in inhibiting tumor growth in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., human fibrosarcoma cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to establish and reach a palpable size.

  • Treatment: Administer the Laminin B1 (1363-1383) peptide to the mice through a suitable route (e.g., intraperitoneal or intravenous injection) at various doses and schedules. A control group should receive a vehicle control.

  • Monitoring: Measure the tumor volume periodically using calipers. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry).

Signaling Pathways

The Laminin B1 (1363-1383) peptide is known to bind to the laminin receptor. The downstream signaling events following this interaction are complex and can vary depending on the cell type. Generally, laminin receptor signaling involves the modulation of mitogen-activated protein kinase (MAPK) cascades.

Below is a conceptual diagram illustrating a plausible signaling pathway initiated by the binding of the Laminin B1 (1363-1383) peptide to its receptor, leading to the inhibition of angiogenesis and tumor cell proliferation.

LamininB1_Signaling Peptide Laminin B1 (1363-1383) Peptide Receptor Laminin Receptor Peptide->Receptor Binding MAPK_Cascade MAPK Cascade (e.g., ERK, JNK, p38) Receptor->MAPK_Cascade Modulation Proliferation Cell Proliferation MAPK_Cascade->Proliferation Migration Cell Migration MAPK_Cascade->Migration MAPK_Cascade->Inhibition Angiogenesis Angiogenesis Migration->Angiogenesis

Caption: Laminin B1 (1363-1383) signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of the Laminin B1 (1363-1383) peptide.

Experimental_Workflow Synthesis Peptide Synthesis & Purification InVitro In Vitro Assays Synthesis->InVitro Adhesion Cell Adhesion Assay InVitro->Adhesion TubeFormation Tube Formation Assay InVitro->TubeFormation InVivo In Vivo Studies InVitro->InVivo Xenograft Tumor Xenograft Model InVivo->Xenograft DataAnalysis Data Analysis & Interpretation InVivo->DataAnalysis

Caption: Preclinical evaluation workflow for Laminin B1 (1363-1383).

Conclusion

The Laminin B1 (1363-1383) peptide represents a promising area of research for the development of novel therapeutics, particularly in the context of cancer. Its ability to interact with the laminin receptor and subsequently modulate key cellular processes like adhesion, migration, and angiogenesis underscores its potential. This technical guide provides a foundational understanding of this peptide, including its characteristics, biological activities, relevant experimental protocols, and associated signaling pathways. Further research is warranted to fully elucidate the quantitative aspects of its bioactivity and to explore its full therapeutic potential.

References

An In-depth Technical Guide to the Receptor Binding Affinity of Laminin B1 (1363-1383)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminins are essential glycoproteins of the basement membrane, playing a pivotal role in cell adhesion, differentiation, migration, and signaling. The laminin (B1169045) B1 chain, a key component of various laminin isoforms, contains several biologically active peptide sequences. This technical guide focuses on the C-terminal peptide of Laminin B1, specifically the amino acid sequence 1363-1383. This region, also referred to as compound p4, is recognized for its interaction with cellular receptors, making it a region of significant interest for therapeutic and research applications. This document provides a comprehensive overview of the current understanding of the receptor binding affinity of the Laminin B1 (1363-1383) peptide, including potential receptors, related binding data, detailed experimental protocols for its characterization, and visual representations of experimental workflows and signaling pathways.

Receptor Interactions of the Laminin B1 C-Terminal Domain

The Laminin B1 (1363-1383) peptide is known to bind to a "laminin receptor," a term that encompasses several distinct cell surface proteins. While specific quantitative binding data for this particular peptide is not extensively documented in publicly available literature, research on the broader C-terminal region of the Laminin B1 chain and other functional peptides points to two primary classes of receptors: the 67kDa laminin receptor (67LR) and integrins.

The 67LR is a high-affinity non-integrin receptor for laminin. Another well-characterized peptide from the Laminin B1 chain, YIGSR (residues 929-933), is a known binding partner of the 67LR, suggesting that the nearby 1363-1383 region may also interact with this receptor. Integrins, particularly α3β1, have also been identified as receptors for the C-terminal portion of the Laminin B1 subunit, mediating cell adhesion and signaling.

Quantitative Binding Affinity Data

Direct quantitative analysis of the binding affinity of the Laminin B1 (1363-1383) peptide is limited. However, data from related molecules and the full-length protein provide valuable context for estimating its potential binding characteristics.

LigandReceptorMethodReported Affinity (Kd)Cell Type/System
Peptide G (from 67LR)LamininNot Specified51.8 nM[1]N/A
37LRP (precursor of 67LR)Human LamininSurface Plasmon Resonance (SPR)~410 nM[2]Recombinant Protein
67LRHuman LamininSurface Plasmon Resonance (SPR)~320 nM[2]Human breast cancer cells

Experimental Protocols

To quantitatively determine the binding affinity of the Laminin B1 (1363-1383) peptide, several biophysical and cell-based assays can be employed. The following are detailed methodologies for two common approaches.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a ligand and an analyte.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of the Laminin B1 (1363-1383) peptide binding to a purified receptor (e.g., recombinant 67LR or integrin).

Materials:

  • Biacore system (or equivalent SPR instrument)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified receptor protein

  • Synthetic Laminin B1 (1363-1383) peptide

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Receptor Immobilization:

    • Activate the sensor chip surface by injecting a mixture of EDC and NHS.

    • Inject the purified receptor protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent coupling to the chip surface via amine groups.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the receptor protein to subtract non-specific binding.

  • Peptide Binding Analysis:

    • Prepare a series of dilutions of the Laminin B1 (1363-1383) peptide in running buffer.

    • Inject the peptide solutions over the receptor-immobilized and reference flow cells at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

    • After the injection, allow the running buffer to flow over the chip to monitor the dissociation phase.

  • Data Analysis:

    • Subtract the reference flow cell data from the receptor-immobilized flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka) and dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) is then calculated as kd/ka.

Cell Adhesion Assay

This assay measures the ability of the Laminin B1 (1363-1383) peptide to mediate cell attachment, providing a functional measure of its receptor binding activity.

Objective: To determine the concentration-dependent effect of the Laminin B1 (1363-1383) peptide on the adhesion of cells known to express the target receptor.

Materials:

  • 96-well tissue culture plates

  • Synthetic Laminin B1 (1363-1383) peptide

  • Cell line expressing the putative receptor (e.g., a cancer cell line overexpressing 67LR or an integrin)

  • Cell culture medium

  • Bovine Serum Albumin (BSA) for blocking

  • Crystal Violet staining solution

  • Sorensen's buffer (or other solubilizing agent)

  • Plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with varying concentrations of the Laminin B1 (1363-1383) peptide overnight at 4°C.

    • Wash the wells with PBS to remove any unbound peptide.

    • Block the wells with a solution of 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell adhesion.

  • Cell Seeding and Adhesion:

    • Harvest the cells and resuspend them in serum-free medium.

    • Seed the cells into the peptide-coated and blocked wells at a desired density (e.g., 5 x 10^4 cells/well).

    • Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C to allow for cell adhesion.

  • Quantification of Adherent Cells:

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Fix the adherent cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Stain the cells with Crystal Violet solution for 10-15 minutes.

    • Thoroughly wash the wells with water to remove excess stain.

    • Solubilize the stain from the adherent cells using Sorensen's buffer.

    • Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.

Visualizations

Experimental Workflow for Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Receptor Receptor Purification Activation Chip Activation (EDC/NHS) Receptor->Activation Peptide Peptide Synthesis Injection Peptide Injection (Association) Peptide->Injection Coupling Receptor Coupling Activation->Coupling Deactivation Deactivation (Ethanolamine) Coupling->Deactivation Deactivation->Injection Dissociation Buffer Flow (Dissociation) Injection->Dissociation Sensorgram Sensorgram Generation Dissociation->Sensorgram Fitting Model Fitting Sensorgram->Fitting Kinetics ka, kd, Kd Determination Fitting->Kinetics

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance.

Hypothetical Signaling Pathway of Laminin B1 (1363-1383) via 67LR

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Laminin_Peptide Laminin B1 (1363-1383) Receptor 67kDa Laminin Receptor (67LR) Laminin_Peptide->Receptor Binding Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK pathway) Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (Adhesion, Migration, Proliferation) Signaling_Cascade->Cellular_Response Regulation

Caption: Putative signaling cascade initiated by Laminin B1 peptide binding to 67LR.

References

The Role of Laminin B1 (1363-1383) in the Extracellular Matrix: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extracellular matrix (ECM) is a complex and dynamic network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. Laminins, a major family of glycoproteins within the ECM, are crucial for tissue architecture and modulating cell behavior, including adhesion, migration, differentiation, and survival. The Laminin (B1169045) B1 chain, a key component of many laminin isoforms, contains several bioactive sequences. This technical guide focuses on the specific peptide region spanning residues 1363-1383 of the Laminin B1 chain, with the sequence KLQSLDLSAAAQMTCGTPPGA . This peptide is recognized for its interaction with the 67 kDa laminin receptor (67LR), a non-integrin receptor implicated in various physiological and pathological processes, including cancer progression. Understanding the precise role and mechanisms of action of the Laminin B1 (1363-1383) peptide is critical for developing novel therapeutic strategies targeting cell-ECM interactions.

Data Presentation

Peptide NameSourceReceptorBinding Affinity (Kd)Reference
Peptide G37LRP (residues 161-180)Laminin51.8 nM[1]

This table summarizes the binding affinity of a known laminin-binding peptide, Peptide G, which also interacts with components of the laminin-receptor complex. This data can be used as a reference for the potential high-affinity interaction of Laminin B1 (1363-1383) with the 67LR.

Core Concepts: Interaction with the 67 kDa Laminin Receptor

The biological activities of the Laminin B1 (1363-1383) peptide are primarily mediated through its binding to the 67 kDa laminin receptor (67LR)[2]. The 67LR is a high-affinity non-integrin receptor that is overexpressed in many types of cancer cells and is associated with increased invasive and metastatic potential[1]. The 67LR is formed from a 37 kDa precursor protein (37LRP) through a yet to be fully elucidated mechanism, possibly involving fatty acid acylation and homo- or hetero-dimerization[1]. The interaction between laminin-derived peptides, such as the one from the B1 chain, and the 67LR is a critical step in initiating intracellular signaling cascades that influence cell behavior.

Signaling Pathways

Binding of laminin or its active peptides to the 67LR can trigger distinct signaling pathways that modulate cellular functions. The primary signaling cascade associated with 67LR activation involves the regulation of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38.

67LR-Mediated MAPK Dephosphorylation

Upon binding of its ligand, the 67LR initiates a signaling cascade that leads to the dephosphorylation, and thus inactivation, of the ERK, JNK, and p38 MAP kinases. This effect is mediated by the upregulation of MAPK-specific phosphatases, such as MKP-1 and PAC-1. This signaling pathway is distinct from integrin-mediated signaling, which often leads to the activation of MAPK pathways. The dephosphorylation of these key kinases can have profound effects on gene expression, cell proliferation, and survival.

laminin_b1_signaling laminin_b1 Laminin B1 (1363-1383) lr67 67 kDa Laminin Receptor laminin_b1->lr67 phosphatases Phosphatases (MKP-1, PAC-1) lr67->phosphatases activates erk_p p-ERK (Active) phosphatases->erk_p dephosphorylates jnk_p p-JNK (Active) phosphatases->jnk_p dephosphorylates p38_p p-p38 (Active) phosphatases->p38_p dephosphorylates erk ERK cellular_response Modulation of Cellular Responses erk->cellular_response jnk JNK jnk->cellular_response p38 p38 p38->cellular_response erk_p->erk jnk_p->jnk p38_p->p38

Laminin B1 (1363-1383) signaling pathway.

Experimental Protocols

The following are representative protocols for assessing the biological activity of the Laminin B1 (1363-1383) peptide. These are generalized procedures and should be optimized for specific cell types and experimental conditions.

Cell Adhesion Assay

This assay quantifies the ability of cells to adhere to a substrate coated with the Laminin B1 (1363-1383) peptide.

Materials:

  • 96-well tissue culture plates

  • Laminin B1 (1363-1383) peptide

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Serum-free cell culture medium

  • Cells of interest

  • Crystal Violet stain (0.5% in 20% methanol)

  • Solubilization buffer (e.g., 1% SDS)

Procedure:

  • Coating:

    • Dissolve the Laminin B1 (1363-1383) peptide in sterile PBS to the desired concentration (e.g., 1-20 µg/mL).

    • Add 100 µL of the peptide solution to each well of a 96-well plate.

    • As a negative control, coat wells with a 1% BSA solution in PBS.

    • Incubate the plate overnight at 4°C.

  • Blocking:

    • Aspirate the coating solution and wash the wells twice with PBS.

    • Add 200 µL of 1% BSA in PBS to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at 37°C.

  • Cell Seeding:

    • Wash the wells twice with PBS.

    • Harvest cells and resuspend them in serum-free medium to a concentration of 1-5 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension to each well.

    • Incubate for 30-90 minutes at 37°C in a CO2 incubator.

  • Washing and Staining:

    • Gently wash the wells twice with PBS to remove non-adherent cells.

    • Fix the adherent cells with 100 µL of methanol (B129727) for 10 minutes.

    • Aspirate the methanol and add 100 µL of Crystal Violet solution to each well.

    • Incubate for 20-30 minutes at room temperature.

    • Wash the wells thoroughly with water and allow them to air dry.

  • Quantification:

    • Add 100 µL of solubilization buffer to each well to dissolve the stain.

    • Read the absorbance at 570 nm using a microplate reader.

cell_adhesion_workflow start Start coating Coat wells with Laminin B1 (1363-1383) peptide start->coating blocking Block with BSA coating->blocking cell_seeding Seed cells blocking->cell_seeding incubation Incubate (30-90 min) cell_seeding->incubation washing Wash non-adherent cells incubation->washing staining Fix and stain with Crystal Violet washing->staining quantification Solubilize and measure absorbance staining->quantification end End quantification->end

Cell adhesion assay workflow.
Cell Migration Assay (Boyden Chamber)

This assay measures the migration of cells through a porous membrane towards the Laminin B1 (1363-1383) peptide as a chemoattractant.

Materials:

  • 24-well cell migration plates with porous inserts (e.g., 8 µm pores)

  • Laminin B1 (1363-1383) peptide

  • Serum-free cell culture medium

  • Cells of interest

  • Cotton swabs

  • Fixation and staining reagents (as in the adhesion assay)

Procedure:

  • Preparation of Chemoattractant:

    • Add 500 µL of serum-free medium containing the Laminin B1 (1363-1383) peptide at a desired concentration (e.g., 1-10 µg/mL) to the lower chamber of the 24-well plate.

    • Use serum-free medium alone as a negative control.

  • Cell Seeding:

    • Harvest and resuspend cells in serum-free medium to a concentration of 1-5 x 10^5 cells/mL.

    • Add 200-300 µL of the cell suspension to the upper chamber of the insert.

  • Incubation:

    • Incubate the plate for 4-24 hours at 37°C in a CO2 incubator. The incubation time will vary depending on the cell type.

  • Removal of Non-migrated Cells:

    • Carefully remove the inserts from the plate.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

  • Staining and Quantification:

    • Fix and stain the migrated cells on the lower surface of the membrane as described in the cell adhesion assay.

    • After staining and washing, the migrated cells can be counted under a microscope, or the dye can be extracted and quantified using a plate reader.

cell_migration_workflow start Start chemoattractant Add Laminin B1 peptide to lower chamber start->chemoattractant cell_seeding Seed cells in upper chamber chemoattractant->cell_seeding incubation Incubate (4-24 hours) cell_seeding->incubation removal Remove non-migrated cells from upper surface incubation->removal staining Fix and stain migrated cells on lower surface removal->staining quantification Count cells or measure absorbance staining->quantification end End quantification->end

Cell migration assay workflow.

Conclusion

The Laminin B1 (1363-1383) peptide represents a key bioactive region within the laminin B1 chain, exerting its effects on cellular behavior primarily through interaction with the 67 kDa laminin receptor. The subsequent modulation of intracellular signaling, particularly the dephosphorylation of MAPK pathway components, highlights a unique mechanism of cell regulation originating from the ECM. The experimental protocols provided herein offer a framework for researchers to investigate the specific roles of this peptide in cell adhesion and migration. Further elucidation of the quantitative aspects of the Laminin B1 (1363-1383) peptide's interactions and its downstream signaling events will be pivotal for the development of targeted therapeutics for a range of diseases, including cancer.

References

An In-Depth Technical Guide to Laminin B1 (1363-1383) and its Effect on Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic peptide Laminin (B1169045) B1 (1363-1383), also known as Compound p4. It details its origins, its role in cell adhesion, and its putative effects on key cell signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic and research applications of laminin-derived peptides.

Introduction to Laminin B1 (1363-1383)

Laminin B1 (1363-1383) is a synthetic peptide derived from the B1 chain of the laminin protein, a major component of the basal lamina.[1] Laminins are large, heterotrimeric glycoproteins that are critical for the architecture of the extracellular matrix and play a pivotal role in a wide range of biological processes including cell adhesion, differentiation, migration, and neurite outgrowth.[2] The specific peptide sequence, corresponding to amino acids 1363-1383 of the laminin B1 chain, is recognized for its ability to bind to the laminin receptor.[1]

While the full extent of the biological activity of Laminin B1 (1363-1383) is still under investigation, its role as a cell-adhesion peptide suggests its potential involvement in modulating cellular behavior through interactions with cell surface receptors and subsequent activation of intracellular signaling cascades.

Putative Effects on Cell Signaling

Based on the known functions of laminin and other laminin-derived peptides, Laminin B1 (1363-1383) is hypothesized to influence several key signaling pathways, primarily through its interaction with the 67-kDa laminin receptor and integrins.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, and survival. Activation of this pathway is a known downstream effect of laminin binding to its receptors. It is plausible that Laminin B1 (1363-1383), by engaging the laminin receptor, initiates a signaling cascade that leads to the phosphorylation and activation of ERK.

The PI3K/Akt Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another critical intracellular pathway that governs cell survival, growth, and proliferation. The interaction of laminin with integrins is a known trigger for the activation of the PI3K/Akt pathway. Therefore, it is anticipated that Laminin B1 (1363-1383) may also modulate this pathway, potentially leading to downstream effects on cell survival and metabolism.

Below is a diagram illustrating the hypothesized signaling pathways activated by Laminin B1 (1363-1383).

Laminin_B1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Laminin_B1_Peptide Laminin B1 (1363-1383) Laminin_Receptor 67-kDa Laminin Receptor Laminin_B1_Peptide->Laminin_Receptor Binds Integrin Integrin Laminin_B1_Peptide->Integrin Binds MEK MEK Laminin_Receptor->MEK Activates PI3K PI3K Integrin->PI3K Activates Akt Akt PI3K->Akt Activates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) Akt->Transcription_Factors ERK ERK MEK->ERK Activates ERK->Transcription_Factors Cellular_Response Cellular Response (Adhesion, Proliferation, Survival) Transcription_Factors->Cellular_Response

Hypothesized signaling pathways activated by Laminin B1 (1363-1383).

Quantitative Data on Laminin-Mediated Cellular Effects

While specific quantitative data for the Laminin B1 (1363-1383) peptide is limited in publicly available literature, studies on the full-length laminin protein provide valuable insights into its dose-dependent effects on cellular processes such as neurite outgrowth.

ParameterConditionResultReference
Neurite Initiation & Outgrowth100-fold increase in adsorbed laminin concentration (0.01 to 1.0 µg/cm²)Approximately twofold increase[3]
Neurite Branching100-fold increase in adsorbed laminin concentration (0.01 to 1.0 µg/cm²)Approximately twofold decrease[3]
Growth Cone Movement SpeedIncrease in adsorbed laminin concentration from 0.01 to 1.0 µg/cm²Increase from 60 to 90 µm/hr[3]

These data suggest that the density of laminin on a substrate can significantly influence neuronal cell behavior. It is reasonable to extrapolate that synthetic peptides derived from laminin, such as Laminin B1 (1363-1383), may exhibit similar dose-dependent effects on cell adhesion and signaling.

Experimental Protocols

To facilitate further research into the effects of Laminin B1 (1363-1383), this section provides detailed methodologies for key experiments.

Cell Adhesion Assay

This protocol is designed to quantify the cell adhesion-promoting activity of Laminin B1 (1363-1383).

Materials:

  • 96-well tissue culture plates

  • Laminin B1 (1363-1383) peptide

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Cell line of interest (e.g., melanoma, fibrosarcoma, glioma, pheochromocytoma, or aortic endothelial cells)[2]

  • Serum-free cell culture medium

  • Calcein AM or other suitable fluorescent dye for cell viability

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Dilute Laminin B1 (1363-1383) to desired concentrations (e.g., 0.1, 1, 10, 50 µg/mL) in PBS.

    • Add 50 µL of the peptide solution to each well of a 96-well plate.

    • Incubate the plate overnight at 4°C.

    • The following day, wash the wells three times with PBS to remove any unbound peptide.

    • Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

    • Wash the wells three times with PBS.

  • Cell Seeding:

    • Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

    • Add 100 µL of the cell suspension to each well of the coated plate.

    • Incubate for 1-2 hours at 37°C in a CO₂ incubator.

  • Quantification of Adherent Cells:

    • Gently wash the wells twice with PBS to remove non-adherent cells.

    • Add 100 µL of serum-free medium containing Calcein AM (or other viability dye) to each well.

    • Incubate for 30 minutes at 37°C.

    • Read the fluorescence at the appropriate excitation/emission wavelengths using a fluorescence plate reader.

    • The fluorescence intensity is directly proportional to the number of adherent cells.

The following diagram outlines the workflow for the cell adhesion assay.

Cell_Adhesion_Assay_Workflow Start Start Plate_Coating Coat 96-well plate with Laminin B1 (1363-1383) Start->Plate_Coating Incubate_Overnight Incubate overnight at 4°C Plate_Coating->Incubate_Overnight Wash_Plate Wash with PBS Incubate_Overnight->Wash_Plate Block_BSA Block with 1% BSA Wash_Plate->Block_BSA Wash_Plate_2 Wash with PBS Block_BSA->Wash_Plate_2 Seed_Cells Seed cells onto the plate Wash_Plate_2->Seed_Cells Incubate_Cells Incubate for 1-2 hours at 37°C Seed_Cells->Incubate_Cells Wash_Nonadherent Wash away non-adherent cells Incubate_Cells->Wash_Nonadherent Add_Dye Add Calcein AM Wash_Nonadherent->Add_Dye Incubate_Dye Incubate for 30 minutes at 37°C Add_Dye->Incubate_Dye Read_Fluorescence Read fluorescence Incubate_Dye->Read_Fluorescence End End Read_Fluorescence->End

Workflow for the cell adhesion assay.
Western Blot Analysis of Cell Signaling Pathway Activation

This protocol is for detecting the activation of MAPK/ERK and PI3K/Akt pathways by assessing the phosphorylation status of key proteins.

Materials:

  • 6-well tissue culture plates

  • Laminin B1 (1363-1383) peptide

  • Cell line of interest

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • Phospho-Akt (Ser473)

    • Total Akt

    • GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Treat the cells with various concentrations of Laminin B1 (1363-1383) for different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Conclusion

Laminin B1 (1363-1383) is a promising synthetic peptide with cell-adhesive properties that likely engages key cell signaling pathways such as the MAPK/ERK and PI3K/Akt cascades. While further research is needed to fully elucidate its specific molecular mechanisms and to obtain detailed quantitative data on its activity, the information and protocols provided in this guide offer a solid foundation for scientists and researchers to explore its potential in various applications, from basic cell biology research to the development of novel therapeutic agents and biomaterials.

References

Methodological & Application

Application Notes and Protocols for Laminin B1 (1363-1383) in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminin (B1169045) B1 (1363-1383) is a peptide fragment derived from the B1 chain of laminin, a major glycoprotein (B1211001) component of the basement membrane. This peptide sequence contains the well-characterized active motif Tyr-Ile-Gly-Ser-Arg (YIGSR), which is known to be a critical mediator of cell adhesion, migration, differentiation, and signaling. The biological effects of this peptide are primarily initiated through its interaction with cell surface receptors, including the 67kDa laminin receptor and various integrins.[1][2]

These application notes provide detailed protocols for utilizing the Laminin B1 (1363-1383) peptide in common in vitro assays, including cell adhesion, cell migration, and neurite outgrowth studies. The provided methodologies and data are based on published findings for the closely related and functionally critical YIGSR peptide, offering a robust starting point for your research.

Data Presentation

The following tables summarize representative quantitative data from in vitro assays using the YIGSR peptide, which is a key active component of the Laminin B1 (1363-1383) sequence. These values can serve as a reference for expected outcomes and for optimizing experimental conditions with the Laminin B1 (1363-1383) peptide.

Table 1: Cell Migration Assay Data

Cell TypeAssay TypePeptide ConcentrationObserved EffectReference
Schwann CellsHaptotaxis AssayGradientDirected migration towards higher concentrations[3]
Macrophages (M1)Transwell Assay2 mM, 5 mM, 8 mMConcentration-dependent effect on iNOS expression[4]
Pre-B Leukaemic CellsMatrigel Invasion Assay1.5 - 2.0 mgSignificant inhibition of invasion[1]

Table 2: Cell Adhesion and Proliferation Data

Cell TypeAssay TypePeptide ConcentrationObserved EffectReference
Human Foreskin FibroblastsSpreading AssayCovalently graftedPromoted cell spreading[5]
Airway Smooth Muscle CellsProliferation Assay1-100 µM (immobilized)Reduced PDGF-induced proliferation
Neonatal Cardiac MyocytesAdhesion AssaySurface-coatedSimilar adhesion to full-length laminin[6]

Table 3: Neurite Outgrowth Assay Data

Cell TypeAssay TypePeptide SubstrateObserved EffectReference
Neuroblastoma CellsNeurite Outgrowth on HydrogelFmoc-YIGSR hydrogelPromoted neurite extension[7]
NB2a Neuroblastoma CellsNeurite Outgrowth on AlginateYIGSR-alginate conjugateIncreased number and length of neurites[8]

Signaling Pathways

The Laminin B1 (1363-1383) peptide, primarily through its YIGSR motif, interacts with cell surface receptors to initiate intracellular signaling cascades that regulate cellular functions. The diagram below illustrates the known signaling pathways activated by YIGSR.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Laminin_Peptide Laminin B1 (1363-1383) (YIGSR motif) Receptor_67LR 67kDa Laminin Receptor Laminin_Peptide->Receptor_67LR binds Integrin Integrins (e.g., α3β1) Laminin_Peptide->Integrin binds Tyrosine_Phosphorylation Tyrosine Phosphorylation of 115-130 kDa & 32 kDa proteins Receptor_67LR->Tyrosine_Phosphorylation induces FAK FAK Integrin->FAK activates Src Src FAK->Src activates PI3K PI3K FAK->PI3K activates MEK MEK FAK->MEK activates Rac1 Rac1 Src->Rac1 activates Akt Akt PI3K->Akt activates Cellular_Response Cellular Response (Adhesion, Migration, Proliferation, Neurite Outgrowth) Akt->Cellular_Response Rac1->Cellular_Response ERK ERK MEK->ERK activates ERK->Cellular_Response Tyrosine_Phosphorylation->Cellular_Response

Caption: Signaling pathway of Laminin B1 (1363-1383) peptide.

Experimental Protocols

Cell Adhesion Assay

This protocol is designed to quantify the attachment of cells to a surface coated with Laminin B1 (1363-1383) peptide.

G cluster_prep Preparation cluster_seeding Cell Seeding cluster_quant Quantification A Coat wells with Laminin B1 peptide (1-100 µg/mL) B Incubate overnight at 4°C A->B C Wash wells with PBS B->C D Block with 1% BSA for 1 hour at 37°C C->D E Harvest and resuspend cells in serum-free medium D->E F Seed cells (e.g., 1x10^5 cells/well) onto coated wells E->F G Incubate for 1-2 hours at 37°C F->G H Gently wash away non-adherent cells G->H I Fix and stain adherent cells (e.g., crystal violet) H->I J Solubilize stain and measure absorbance I->J

Caption: Workflow for a cell adhesion assay.

Detailed Methodology:

  • Coating: Prepare a stock solution of Laminin B1 (1363-1383) peptide in sterile phosphate-buffered saline (PBS). Dilute the peptide to desired concentrations (e.g., 1, 10, 50, 100 µg/mL). Add 100 µL of the peptide solution to each well of a 96-well plate and incubate overnight at 4°C.

  • Blocking: The next day, aspirate the peptide solution and wash the wells three times with sterile PBS. To prevent non-specific cell binding, add 200 µL of 1% Bovine Serum Albumin (BSA) in PBS to each well and incubate for 1 hour at 37°C.

  • Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells using a non-enzymatic cell dissociation solution to maintain the integrity of cell surface receptors. Wash the cells with serum-free medium and resuspend them to a final concentration of 1x10^6 cells/mL in serum-free medium.

  • Cell Seeding: Aspirate the blocking solution from the wells and add 100 µL of the cell suspension (1x10^5 cells) to each well. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.

  • Washing: After incubation, gently wash the wells three times with PBS to remove non-adherent cells.

  • Quantification:

    • Fix the adherent cells with 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the wells with water and stain with 100 µL of 0.1% crystal violet solution for 20 minutes.

    • Wash the wells extensively with water to remove excess stain and allow the plate to dry.

    • Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

Cell Migration Assay (Boyden Chamber)

This protocol measures the chemotactic or haptotactic migration of cells through a porous membrane towards the Laminin B1 (1363-1383) peptide.

G cluster_prep Preparation cluster_seeding Cell Seeding cluster_quant Quantification A Coat underside of Transwell insert with Laminin B1 peptide (haptotaxis) or add to lower chamber (chemotaxis) B Rehydrate/block insert with serum-free medium A->B C Harvest and resuspend cells in serum-free medium B->C D Add cell suspension to the upper chamber of the insert C->D E Incubate for 4-24 hours at 37°C D->E F Remove non-migrated cells from the upper surface E->F G Fix and stain migrated cells on the lower surface F->G H Image and count cells in multiple fields G->H

Caption: Workflow for a Boyden chamber cell migration assay.

Detailed Methodology:

  • Chamber Preparation:

    • For Haptotaxis: Coat the underside of the Boyden chamber insert membrane (typically 8 µm pores) with Laminin B1 (1363-1383) peptide solution (e.g., 10-50 µg/mL) and incubate overnight at 4°C.

    • For Chemotaxis: Add medium containing the soluble Laminin B1 (1363-1383) peptide (e.g., 1-100 µM) to the lower chamber.

  • Cell Preparation: Culture and harvest cells as described in the cell adhesion assay. Resuspend cells in serum-free medium at a concentration of 1x10^6 cells/mL.

  • Assay Assembly: Place the coated (or uncoated for chemotaxis) inserts into the wells of a 24-well plate containing medium (with or without chemoattractant). Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C for a period suitable for the cell type (typically 4-24 hours).

  • Quantification:

    • After incubation, remove the inserts from the wells.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with 0.1% crystal violet for 20 minutes.

    • Wash the inserts with water.

    • Image the lower surface of the membrane using a microscope and count the number of migrated cells in several representative fields.

Neurite Outgrowth Assay

This protocol is for assessing the potential of Laminin B1 (1363-1383) peptide to promote neurite extension from neuronal cells.

G cluster_prep Preparation cluster_seeding Cell Seeding cluster_quant Quantification A Coat coverslips or wells with Laminin B1 peptide B Incubate and block non-specific sites A->B C Plate neuronal cells (e.g., PC12, SH-SY5Y) at low density B->C D Incubate in differentiation medium for 24-72 hours C->D E Fix the cells D->E F Immunostain for neuronal markers (e.g., β-III tubulin) E->F G Image and measure neurite length and branching F->G

Caption: Workflow for a neurite outgrowth assay.

Detailed Methodology:

  • Substrate Preparation: Coat glass coverslips or the wells of a multi-well plate with Laminin B1 (1363-1383) peptide solution (e.g., 10-50 µg/mL) overnight at 4°C. Wash with PBS and block with 1% BSA.

  • Cell Plating: Plate neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons) at a low density to allow for clear visualization of individual neurites.

  • Induction of Differentiation: Culture the cells in a low-serum or serum-free differentiation medium. Incubate for 24-72 hours to allow for neurite extension.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde for 20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).

    • Incubate with a primary antibody against a neuronal marker, such as β-III tubulin, overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify neurite outgrowth using image analysis software to measure parameters such as the average neurite length per cell, the number of neurites per cell, and the extent of branching.

Disclaimer: The provided protocols and data are intended as a guide. Optimal conditions, including peptide concentrations, cell densities, and incubation times, may vary depending on the specific cell type and experimental setup and should be determined empirically by the researcher.

References

Applications of Laminin-Derived Peptides in Cancer Research: Focus on Laminin B1 Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminins are major protein components of the basement membrane and play a crucial role in cell adhesion, differentiation, migration, and tissue architecture. In the context of cancer, the interaction of tumor cells with laminin (B1169045) is a key event in invasion and metastasis. Specific peptide sequences derived from laminin chains can mimic the biological activity of the parent protein, making them valuable tools for cancer research. This document focuses on the applications of laminin-derived peptides, with a particular emphasis on peptides from the Laminin B1 chain, in cancer research. While the specific peptide Laminin B1 (1363-1383) is commercially available, detailed research applications in cancer are not extensively documented in publicly available literature. Therefore, this document will provide a comprehensive overview and detailed protocols based on the well-characterized and functionally similar Laminin B1-derived peptide, YIGSR (Tyr-Ile-Gly-Ser-Arg; Laminin B1 residues 929-933), and other relevant laminin peptides to illustrate their application in cancer research.[1][2]

Principle of Action

Laminin-derived peptides exert their effects primarily by interacting with cell surface receptors, such as integrins and the 67kDa laminin receptor.[3][4][5] This interaction can trigger intracellular signaling cascades that influence cell behavior. Depending on the peptide sequence and the cancer cell type, these interactions can either promote or inhibit cancer-related processes such as adhesion, migration, and invasion. The YIGSR peptide, for example, has been shown to inhibit tumor growth and metastasis by blocking the binding of cells to laminin.[1][3]

Key Applications in Cancer Research

  • Inhibition of Cancer Cell Adhesion: Laminin peptides can competitively inhibit the binding of cancer cells to the extracellular matrix (ECM), a critical step for metastasis.

  • Modulation of Cancer Cell Migration and Invasion: By interfering with laminin-receptor interactions, these peptides can prevent the cellular changes required for cell movement and invasion through tissue barriers.

  • Investigation of Signaling Pathways: These peptides are used to dissect the specific signaling pathways initiated by laminin binding, providing insights into the molecular mechanisms of cancer progression.

  • Development of Anti-cancer Therapeutics: Bioactive laminin peptides serve as lead compounds for the development of novel drugs aimed at disrupting tumor-stroma interactions.

Quantitative Data Summary

The following table summarizes quantitative data for the well-characterized Laminin B1-derived peptide YIGSR and another relevant laminin peptide, demonstrating their efficacy in various cancer research applications.

PeptideCancer ModelApplicationKey Quantitative DataReference
YIGSR (Laminin B1, 929-933) B16 MelanomaInhibition of Adhesion to Lymph Nodes50% adhesion inhibition at 0.05 mg/mL[6]
RZ-3 (synthetic D-amino acid peptide) Prostate Tumor CellsInhibition of Adhesion to Laminin 1IC50: 1.8 µ g/well [7]
HYD-1 (synthetic D-amino acid peptide) Prostate Tumor CellsInhibition of Adhesion to Laminin 1IC50: 5.7 µ g/well [7]

Experimental Protocols

Protocol 1: In Vitro Cancer Cell Adhesion Assay

This protocol details a method to assess the ability of a laminin-derived peptide to inhibit the adhesion of cancer cells to an ECM protein-coated surface.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)

  • Laminin B1 (1363-1383) peptide or other laminin-derived peptides (e.g., YIGSR)

  • Laminin-1 or other ECM protein (e.g., Fibronectin, Collagen IV)

  • 96-well tissue culture plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Bovine Serum Albumin (BSA)

  • Calcein-AM fluorescent dye

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with Laminin-1 (or other ECM protein) at a concentration of 10 µg/mL in PBS.

    • Incubate the plate overnight at 4°C.

    • Wash the wells three times with sterile PBS to remove unbound protein.

    • Block non-specific binding by adding 1% BSA in PBS to each well and incubating for 1 hour at 37°C.

    • Wash the wells again three times with PBS.

  • Cell Preparation:

    • Culture cancer cells to ~80% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Wash the cells with serum-free medium and resuspend them at a concentration of 1 x 10^5 cells/mL in serum-free medium.

    • Label the cells with Calcein-AM at a final concentration of 5 µM for 30 minutes at 37°C.

    • Wash the cells twice with serum-free medium to remove excess dye.

  • Adhesion Assay:

    • Pre-incubate the labeled cells with various concentrations of the Laminin B1 (1363-1383) peptide (e.g., 0.1, 1, 10, 100 µg/mL) for 30 minutes at 37°C. A control group with no peptide should be included.

    • Add 100 µL of the cell-peptide suspension to each well of the ECM-coated plate.

    • Incubate the plate for 1-2 hours at 37°C in a humidified incubator.

    • Gently wash the wells twice with PBS to remove non-adherent cells.

  • Quantification:

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence of the adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

    • Calculate the percentage of adhesion inhibition relative to the control group.

G cluster_coating Plate Coating cluster_cell_prep Cell Preparation cluster_assay Adhesion Assay cluster_quantification Quantification coat Coat wells with Laminin-1 wash1 Wash wells coat->wash1 block Block with BSA wash1->block wash2 Wash wells block->wash2 add_cells Add cells to coated wells harvest Harvest and wash cancer cells label_cells Label cells with Calcein-AM harvest->label_cells wash_cells Wash labeled cells label_cells->wash_cells preincubate Pre-incubate cells with Laminin peptide preincubate->add_cells incubate Incubate for 1-2h add_cells->incubate wash_non_adherent Wash non-adherent cells incubate->wash_non_adherent read_fluorescence Read fluorescence analyze Calculate adhesion inhibition read_fluorescence->analyze

Workflow for the In Vitro Cancer Cell Adhesion Assay.

Protocol 2: Transwell Migration/Invasion Assay

This protocol is for assessing the effect of laminin-derived peptides on the migratory and invasive potential of cancer cells. For an invasion assay, the transwell inserts are coated with a basement membrane matrix.

Materials:

  • Cancer cell line of interest

  • Laminin B1 (1363-1383) peptide or other laminin-derived peptides

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Basement membrane matrix (e.g., Matrigel) for invasion assay

  • Cell culture medium with and without serum

  • Cotton swabs

  • Methanol (B129727)

  • Crystal Violet stain

Procedure:

  • Insert Preparation:

    • For invasion assays, thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the top of the transwell inserts with the Matrigel solution and allow it to solidify at 37°C for at least 4 hours. For migration assays, this step is omitted.

    • Rehydrate the inserts by adding serum-free medium to the top and bottom chambers and incubate for 2 hours at 37°C.

  • Cell Preparation:

    • Culture and harvest cancer cells as described in Protocol 1.

    • Resuspend the cells in serum-free medium at a concentration of 2.5 x 10^5 cells/mL.

  • Assay Setup:

    • Add 500 µL of medium containing 10% FBS (as a chemoattractant) to the bottom chamber of the 24-well plate.

    • In the top chamber, add 200 µL of the cell suspension.

    • Add the Laminin B1 (1363-1383) peptide at various concentrations to the top chamber. Include a no-peptide control.

    • Incubate the plate for 12-48 hours (time depends on the cell line) at 37°C.

  • Cell Staining and Quantification:

    • After incubation, carefully remove the medium from the top chamber.

    • Use a cotton swab to gently remove the non-migrated/invaded cells from the top surface of the insert.

    • Fix the cells that have migrated/invaded to the bottom surface of the insert with methanol for 10 minutes.

    • Stain the cells with 0.5% Crystal Violet for 20 minutes.

    • Wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • Visualize and count the stained cells in several random fields under a microscope. Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured.

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification prep_insert Prepare Transwell Insert (Coat with Matrigel for Invasion) add_chemo Add Chemoattractant to Bottom Chamber prep_insert->add_chemo prep_cells Prepare Cell Suspension in Serum-Free Medium add_cells_peptide Add Cells and Peptide to Top Chamber prep_cells->add_cells_peptide incubate Incubate for 12-48h add_chemo->incubate add_cells_peptide->incubate remove_non_migrated Remove Non-Migrated Cells incubate->remove_non_migrated fix_stain Fix and Stain Migrated Cells remove_non_migrated->fix_stain count Count Stained Cells fix_stain->count

Workflow for the Transwell Migration/Invasion Assay.

Signaling Pathways

Laminin-derived peptides can influence several signaling pathways crucial for cancer progression. The interaction with integrins often leads to the activation of Focal Adhesion Kinase (FAK) and downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which regulate cell survival, proliferation, and motility.

G Laminin_Peptide Laminin Peptide (e.g., YIGSR) Integrin Integrin Receptor Laminin_Peptide->Integrin Binds to Laminin_Receptor 67kDa Laminin Receptor Laminin_Peptide->Laminin_Receptor Binds to Inhibition Inhibition of Tumor Growth Laminin_Peptide->Inhibition Can lead to FAK FAK Integrin->FAK Activates Cell_Adhesion Cell Adhesion Laminin_Receptor->Cell_Adhesion Mediates PI3K PI3K FAK->PI3K MAPK MAPK/ERK FAK->MAPK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation Akt->Proliferation Cell_Migration Cell Migration MAPK->Cell_Migration MAPK->Proliferation

Signaling Pathways Modulated by Laminin-Derived Peptides.

Conclusion

Laminin-derived peptides, particularly those from the B1 chain, are powerful tools in cancer research. They allow for the specific investigation of laminin-receptor interactions and their downstream effects on cancer cell behavior. While the specific applications of Laminin B1 (1363-1383) are yet to be widely published, the established methodologies for other laminin peptides, such as YIGSR, provide a solid foundation for its future investigation. The protocols and information provided herein are intended to guide researchers in designing and executing experiments to explore the potential of these and other bioactive peptides in the ongoing effort to understand and combat cancer.

References

Application Notes and Protocols for Studying Cell Migration with Laminin B1 (1363-1383)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminin (B1169045) B1 (1363-1383) is a peptide sequence derived from the Laminin B1 chain, a key component of the basement membrane. Laminins, a major family of extracellular matrix glycoproteins, play a pivotal role in a wide array of biological processes including cell adhesion, differentiation, and migration. The specific peptide sequence, Laminin B1 (1363-1383), is recognized for its interaction with laminin receptors on the cell surface.[1] While the broader laminin protein is extensively studied for its role in modulating cell motility, specific data on the direct effects of the 1363-1383 peptide on cell migration are still emerging. These application notes provide a framework for utilizing Laminin B1 (1363-1383) to investigate cell migration, drawing upon established methodologies and known signaling pathways associated with laminin-receptor interactions.

While direct quantitative data for the Laminin B1 (1363-1383) peptide's effect on cell migration is not extensively available in the public domain, its binding to the laminin receptor suggests a potential role in influencing cell motility. The following sections outline protocols and signaling pathways that can be investigated to elucidate the specific effects of this peptide.

Key Signaling Pathways in Laminin-Mediated Cell Migration

Upon binding of laminin or its active peptides to cell surface receptors, such as integrins, a cascade of intracellular signaling events is initiated, culminating in the cytoskeletal rearrangements necessary for cell migration. Key signaling nodes in this process include Focal Adhesion Kinase (FAK), Paxillin (B1203293), and Rac GTPase.

1. Focal Adhesion Kinase (FAK) Signaling: FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction. Upon integrin clustering following ligand binding, FAK is autophosphorylated, creating a docking site for Src family kinases. This FAK-Src complex then phosphorylates a multitude of downstream targets, including paxillin, leading to the assembly and disassembly of focal adhesions, which is crucial for cell movement.

2. Paxillin as a Scaffold: Paxillin is an important scaffold protein within focal adhesions. It recruits various signaling and structural proteins to the sites of cell-matrix adhesion. Phosphorylation of paxillin by FAK and Src creates binding sites for other proteins, such as Crk, which can, in turn, activate Rac GTPase, a key regulator of lamellipodia formation and cell protrusion.

3. Rac GTPase and Cytoskeletal Dynamics: Rac, a member of the Rho family of small GTPases, is a master regulator of the actin cytoskeleton. Its activation downstream of laminin-integrin engagement leads to the polymerization of actin filaments at the leading edge of the cell, driving the formation of lamellipodia and membrane ruffles, which are essential for directional cell migration.

Experimental Protocols

To investigate the effect of Laminin B1 (1363-1383) on cell migration, standard in vitro assays can be employed. The following are detailed protocols for the Wound Healing (Scratch) Assay and the Transwell Migration Assay, which can be adapted for use with this peptide.

Protocol 1: Wound Healing (Scratch) Assay

This assay is a straightforward and widely used method to study collective cell migration.

Objective: To determine the effect of Laminin B1 (1363-1383) on the closure of a "wound" in a confluent cell monolayer.

Materials:

  • Cells of interest (e.g., fibroblasts, endothelial cells, cancer cell lines)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Laminin B1 (1363-1383) peptide (reconstituted to a stock solution)

  • 24-well tissue culture plates

  • Sterile p200 pipette tips or a scratcher tool

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into 24-well plates at a density that will form a confluent monolayer within 24-48 hours.

  • Creating the Wound: Once the cells are confluent, create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh culture medium containing different concentrations of Laminin B1 (1363-1383) to the wells. Include a vehicle control (medium without the peptide).

  • Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the wounds in each well using a microscope at low magnification (e.g., 4x or 10x). Mark the plate to ensure the same field of view is imaged at subsequent time points.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Time-Lapse Imaging: Capture images of the wounds at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

Data Presentation:

TreatmentConcentration (µg/mL)Wound Closure at 12h (%)Wound Closure at 24h (%)
Vehicle Control0
Laminin B1 (1363-1383)X
Laminin B1 (1363-1383)Y
Laminin B1 (1363-1383)Z
Protocol 2: Transwell Migration (Boyden Chamber) Assay

This assay is used to assess the chemotactic or haptotactic migration of individual cells through a porous membrane.

Objective: To quantify the number of cells that migrate through a porous membrane towards a gradient of Laminin B1 (1363-1383).

Materials:

  • Cells of interest

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • Laminin B1 (1363-1383) peptide

  • Transwell inserts (with appropriate pore size for the cell type)

  • 24-well companion plates

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

  • Microscope

Procedure:

  • Rehydration of Inserts: Rehydrate the Transwell insert membranes with serum-free medium.

  • Chemoattractant/Haptotactic Agent:

    • For Chemotaxis: Add medium containing various concentrations of soluble Laminin B1 (1363-1383) to the lower chamber of the 24-well plate. A positive control with complete medium (containing serum) and a negative control with serum-free medium should be included.

    • For Haptotaxis: Coat the underside of the Transwell membrane with Laminin B1 (1363-1383) and add serum-free medium to the lower chamber.

  • Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for a period sufficient for cell migration to occur (typically 4-24 hours, depending on the cell type).

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the underside of the membrane with a fixation solution, followed by staining with Crystal Violet.

  • Washing: Gently wash the inserts with water to remove excess stain.

  • Imaging and Quantification: Allow the inserts to dry. Image the stained cells using a microscope. Count the number of migrated cells in several random fields of view for each insert.

  • Elution and Absorbance Reading (Optional): The Crystal Violet stain can be eluted with a solution like 10% acetic acid, and the absorbance can be measured on a plate reader to quantify migration.

Data Presentation:

ConditionPeptide Concentration (µg/mL)Average Number of Migrated Cells per Field
Negative Control (Serum-free)0
Positive Control (Serum)-
Laminin B1 (1363-1383)X
Laminin B1 (1363-1383)Y
Laminin B1 (1363-1383)Z

Visualizations

Signaling Pathway

Laminin_Signaling cluster_ECM Extracellular Matrix cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm Laminin_B1_Peptide Laminin B1 (1363-1383) Integrin Integrin Receptor Laminin_B1_Peptide->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation Paxillin Paxillin FAK->Paxillin Phosphorylation Src->FAK Rac Rac-GTP Paxillin->Rac Activation Cascade Actin Actin Polymerization (Lamellipodia) Rac->Actin Migration Cell Migration Actin->Migration

Caption: Proposed signaling cascade initiated by Laminin B1 (1363-1383).

Experimental Workflow: Wound Healing Assay

Wound_Healing_Workflow Start Seed Cells to Confluency Create_Wound Create Scratch/Wound Start->Create_Wound Wash Wash with PBS Create_Wound->Wash Treat Add Medium with Laminin B1 (1363-1383) Wash->Treat Image_T0 Image at Time 0 Treat->Image_T0 Incubate Incubate at 37°C Image_T0->Incubate Image_Tx Image at Subsequent Time Points Incubate->Image_Tx Analyze Measure Wound Area & Calculate Closure Image_Tx->Analyze End Results Analyze->End

Caption: Workflow for the Wound Healing (Scratch) Assay.

Experimental Workflow: Transwell Migration Assay

Transwell_Workflow Start Prepare Transwell Chambers Add_Chemoattractant Add Laminin B1 (1363-1383) to Lower Chamber Start->Add_Chemoattractant Seed_Cells Seed Cells in Upper Chamber Add_Chemoattractant->Seed_Cells Incubate Incubate for Migration Seed_Cells->Incubate Remove_Nonmigrated Remove Non-migrated Cells Incubate->Remove_Nonmigrated Fix_Stain Fix and Stain Migrated Cells Remove_Nonmigrated->Fix_Stain Quantify Image and Count Cells Fix_Stain->Quantify End Results Quantify->End

Caption: Workflow for the Transwell Migration Assay.

Conclusion

The Laminin B1 (1363-1383) peptide presents an interesting tool for dissecting the specific molecular interactions that govern cell migration on laminin substrates. By employing the standardized protocols outlined above, researchers can systematically investigate the dose-dependent effects of this peptide on the migration of various cell types. Furthermore, subsequent molecular analyses targeting the FAK-Paxillin-Rac signaling axis can provide a deeper understanding of the mechanisms through which Laminin B1 (1363-1383) may modulate cell motility. These studies will be valuable for basic research into the fundamentals of cell migration and for the development of novel therapeutic strategies targeting diseases characterized by aberrant cell migration, such as cancer metastasis and fibrosis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of Laminin (B1169045) B1 (1363-1383) peptide in various experimental settings. This peptide, derived from the B1 chain of laminin, is known to bind to the laminin receptor and can be utilized in studies related to cell adhesion, neurite outgrowth, and signaling pathway analysis.

Data Presentation: Recommended Concentrations

The optimal concentration of Laminin B1 (1363-1383) peptide is application- and cell-type-dependent. The following table summarizes recommended starting concentrations for various experiments based on data from related laminin peptides and general protein coating protocols. It is strongly advised to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Experimental ApplicationRecommended Starting ConcentrationNotes
Cell Adhesion Assays
Plate Coating1-10 µg/mLCoat plates overnight at 4°C.
Soluble Peptide Competition5-50 µMPre-incubate cells with soluble peptide before plating.
Neurite Outgrowth Assays
Substrate Coating5-20 µg/mLCoat coverslips or plates for at least 2 hours at 37°C.
Soluble Peptide Treatment1-10 µMAdd to culture medium. Higher concentrations may be inhibitory or toxic.
Immunofluorescence (IF) 1-10 µg/mLFor cell stimulation prior to fixation and staining.
Western Blotting (WB) 1-10 µg/mLFor cell stimulation to analyze downstream signaling events.

Experimental Protocols

Cell Adhesion Assay Protocol

This protocol provides a method to assess the ability of Laminin B1 (1363-1383) to promote cell adhesion.

Materials:

  • Laminin B1 (1363-1383) peptide

  • Sterile PBS (Phosphate Buffered Saline)

  • 96-well tissue culture plates

  • Bovine Serum Albumin (BSA)

  • Cells of interest

  • Serum-free cell culture medium

  • Cell stain (e.g., Crystal Violet)

  • Spectrophotometer

Procedure:

  • Plate Coating:

    • Dilute Laminin B1 (1363-1383) peptide to the desired concentration (e.g., 1, 5, 10 µg/mL) in sterile PBS.

    • Add 50 µL of the peptide solution to each well of a 96-well plate.

    • As a negative control, add 50 µL of 1% BSA in PBS to a set of wells.

    • Incubate the plate overnight at 4°C.

    • The next day, aspirate the coating solution and wash the wells three times with sterile PBS.

    • Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

    • Wash the wells three times with sterile PBS before cell seeding.

  • Cell Seeding:

    • Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension to each well.

    • Incubate for 1-2 hours at 37°C in a humidified incubator.

  • Quantification of Adherent Cells:

    • Gently wash the wells twice with PBS to remove non-adherent cells.

    • Fix the adherent cells with 4% paraformaldehyde for 10 minutes.

    • Stain the cells with 0.5% Crystal Violet solution for 20 minutes.

    • Wash the wells thoroughly with water and allow them to dry.

    • Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

    • Measure the absorbance at 570 nm using a spectrophotometer.

Neurite Outgrowth Assay Protocol

This protocol is designed to evaluate the effect of Laminin B1 (1363-1383) on promoting neurite extension from neuronal cells.

Materials:

  • Laminin B1 (1363-1383) peptide

  • Sterile cell culture-grade water or PBS

  • Glass coverslips

  • Poly-L-lysine (PLL) or Poly-D-lysine (PDL)

  • Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons

  • Neuronal differentiation medium

  • Microscope with imaging capabilities

Procedure:

  • Coverslip Preparation:

    • Place sterile glass coverslips in a 24-well plate.

    • Coat the coverslips with 100 µg/mL PLL or PDL for 1 hour at room temperature.

    • Wash the coverslips three times with sterile water and allow them to dry completely.

  • Peptide Coating:

    • Dilute Laminin B1 (1363-1383) peptide to the desired concentration (e.g., 5, 10, 20 µg/mL) in sterile water or PBS.

    • Add enough peptide solution to cover the surface of each coverslip.

    • Incubate for at least 2 hours at 37°C or overnight at 4°C.

    • Aspirate the peptide solution before seeding the cells. It is not necessary to wash the coverslips.

  • Cell Seeding and Culture:

    • Plate the neuronal cells onto the coated coverslips at a low density to allow for individual neurite observation.

    • Culture the cells in a neuronal differentiation medium.

    • Incubate for 24-72 hours to allow for neurite outgrowth.

  • Analysis:

    • Fix the cells with 4% paraformaldehyde.

    • Immunostain for a neuronal marker (e.g., β-III tubulin) if desired.

    • Capture images using a microscope.

    • Measure the length of the longest neurite for a significant number of cells and the percentage of cells bearing neurites.

Mandatory Visualizations

Signaling Pathway Diagram

Laminin peptides, upon binding to their receptors (such as integrins or the 67-kDa laminin receptor), can trigger intracellular signaling cascades that influence cell behavior. While the specific pathway for the 1363-1383 peptide is not fully elucidated, a probable mechanism involves the activation of common downstream effectors like the MAPK/ERK and PI3K/Akt pathways.

Laminin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Laminin_B1_Peptide Laminin B1 (1363-1383) Peptide Laminin_Receptor Laminin Receptor (e.g., Integrin, 67-kDa LR) Laminin_B1_Peptide->Laminin_Receptor Binding PI3K PI3K Laminin_Receptor->PI3K Ras Ras Laminin_Receptor->Ras Akt Akt PI3K->Akt Cellular_Responses Cellular Responses (Adhesion, Proliferation, Neurite Outgrowth) Akt->Cellular_Responses Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Responses

Caption: Putative signaling pathway activated by Laminin B1 (1363-1383) peptide.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for studying the effects of Laminin B1 (1363-1383) peptide in cell-based assays.

Experimental_Workflow Start Start Peptide_Prep Prepare Laminin B1 (1363-1383) Peptide Solution Start->Peptide_Prep Assay_Choice Choose Assay Peptide_Prep->Assay_Choice Adhesion Cell Adhesion Assay Assay_Choice->Adhesion Adhesion Neurite Neurite Outgrowth Assay Assay_Choice->Neurite Neurite Outgrowth Signaling Signaling Pathway Analysis (IF/WB) Assay_Choice->Signaling Signaling Coating Coat Plate/Coverslip Adhesion->Coating Neurite->Coating Cell_Seeding Seed Cells Signaling->Cell_Seeding Coating->Cell_Seeding Incubation Incubate Cell_Seeding->Incubation Analysis Analyze Results Incubation->Analysis End End Analysis->End

Caption: General experimental workflow for Laminin B1 (1363-1383) peptide assays.

Application Notes and Protocols: Synthesis and Purification of Laminin B1 (1363-1383) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Laminin (B1169045) B1 (1363-1383) peptide, with the sequence KLQSLDLSAAAQMTCGTPPGA, is a 21-amino acid fragment derived from the human Laminin B1 chain. This peptide is recognized for its interaction with the 67 kDa laminin receptor, a key molecule involved in cell adhesion, migration, and signaling. Due to its biological activity, this peptide is a valuable tool for studying laminin-receptor interactions and their downstream cellular effects. These application notes provide detailed protocols for the chemical synthesis and purification of the Laminin B1 (1363-1383) peptide, ensuring high purity and yield for research and drug development applications.

Data Presentation

Successful synthesis and purification of the Laminin B1 (1363-1383) peptide should yield a product with the characteristics outlined below. The following table summarizes expected quantitative data based on standard solid-phase peptide synthesis (SPPS) and purification protocols.

ParameterExpected ValueMethod of Analysis
Peptide Sequence KLQSLDLSAAAQMTCGTPPGAAmino Acid Analysis / Mass Spectrometry
Molecular Weight (Monoisotopic) 2059.95 DaMass Spectrometry (MALDI-TOF or ESI-MS)
Crude Purity 50-70%Analytical RP-HPLC
Final Purity >95%Analytical RP-HPLC
Overall Yield (post-purification) 10-25%Gravimetric Analysis
Appearance White lyophilized powderVisual Inspection
Solubility Soluble in waterVisual Inspection

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of Laminin B1 (1363-1383)

This protocol outlines the manual synthesis of the Laminin B1 (1363-1383) peptide using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Ala-Wang resin (or similar suitable resin for C-terminal Alanine)

  • Fmoc-protected amino acids (Ala, Arg(Pbf), Asn(Trt), Asp(OtBu), Cys(Trt), Gln(Trt), Glu(OtBu), Gly, His(Trt), Ile, Leu, Lys(Boc), Met, Phe, Pro, Ser(tBu), Thr(tBu), Trp(Boc), Tyr(tBu), Val)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water, HPLC grade

  • Diethyl ether, cold

  • Nitrogen gas supply

  • Solid-phase synthesis vessel with a sintered glass filter

  • Shaker or vortexer

Protocol:

  • Resin Swelling:

    • Place the Fmoc-Ala-Wang resin in the synthesis vessel.

    • Add DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling activator (e.g., OxymaPure®, 3 equivalents) in DMF.

    • Add the coupling agent DIC (3 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing:

    • After a negative Kaiser test, drain the coupling solution.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle:

    • Repeat steps 2-4 for each subsequent amino acid in the Laminin B1 (1363-1383) sequence (G, P, P, T, G, C, T, M, Q, A, A, A, S, L, D, L, S, Q, L, K).

  • Final Fmoc Deprotection:

    • After coupling the final amino acid (Lysine), perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/EDT/Water (92.5:2.5:2.5:2.5 v/v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of TFA to recover any remaining peptide.

  • Peptide Precipitation and Washing:

    • Precipitate the peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

II. Purification of Laminin B1 (1363-1383) by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Crude lyophilized Laminin B1 (1363-1383) peptide

  • Water, HPLC grade, with 0.1% TFA (Solvent A)

  • Acetonitrile, HPLC grade, with 0.1% TFA (Solvent B)

  • Preparative RP-HPLC system with a C18 column

  • Analytical RP-HPLC system with a C18 column

  • Lyophilizer

Protocol:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small percentage of Solvent B can be added.

    • Filter the peptide solution through a 0.45 µm syringe filter to remove any particulates.

  • Analytical RP-HPLC:

    • Inject a small aliquot of the crude peptide solution onto an analytical C18 column to determine the retention time of the target peptide and to assess the purity of the crude product.

    • Use a linear gradient of 5-65% Solvent B over 30 minutes at a flow rate of 1 mL/min. Monitor the elution at 220 nm.

  • Preparative RP-HPLC:

    • Equilibrate the preparative C18 column with a low concentration of Solvent B (e.g., 5%).

    • Load the filtered crude peptide solution onto the column.

    • Apply a linear gradient based on the analytical run to separate the target peptide from impurities. A common gradient is a slow increase in Solvent B (e.g., 0.5-1% per minute) around the elution time of the target peptide.

    • Collect fractions as the peaks elute from the column.

  • Fraction Analysis:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pool the fractions that contain the Laminin B1 (1363-1383) peptide at the desired purity level (>95%).

  • Lyophilization:

    • Freeze the pooled fractions at -80°C.

    • Lyophilize the frozen solution to obtain the purified peptide as a white, fluffy powder.

  • Final Quality Control:

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the molecular weight matches the theoretical value.

    • Determine the final purity by analytical RP-HPLC.

Mandatory Visualization

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Analysis cluster_qc Quality Control resin Fmoc-Ala-Wang Resin deprotection1 Fmoc Deprotection (Piperidine) resin->deprotection1 coupling Amino Acid Coupling (DIC/Oxyma) deprotection1->coupling wash1 Washing (DMF/DCM) coupling->wash1 repeat Repeat for 20 Cycles wash1->repeat repeat->deprotection1 cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation crude_peptide Crude Peptide precipitation->crude_peptide dissolution Dissolution in Solvent A crude_peptide->dissolution analytical_hplc1 Analytical RP-HPLC (Crude) dissolution->analytical_hplc1 prep_hplc Preparative RP-HPLC dissolution->prep_hplc fraction_analysis Fraction Analysis (Analytical RP-HPLC) prep_hplc->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization purified_peptide Purified Peptide (>95%) lyophilization->purified_peptide ms_analysis Mass Spectrometry (Identity) purified_peptide->ms_analysis analytical_hplc2 Analytical RP-HPLC (Purity) purified_peptide->analytical_hplc2

Caption: Experimental workflow for the synthesis and purification of Laminin B1 (1363-1383) peptide.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling peptide Laminin B1 (1363-1383) Peptide receptor 67 kDa Laminin Receptor peptide->receptor Binding src_kinase Src Family Kinases (SFKs) receptor->src_kinase Activation pi3k PI3K src_kinase->pi3k mapk MAPK/ERK Pathway src_kinase->mapk akt Akt pi3k->akt cellular_response Cellular Responses (Adhesion, Migration, Proliferation) akt->cellular_response mapk->cellular_response

Caption: Putative signaling pathway initiated by Laminin B1 (1363-1383) peptide binding to the 67 kDa laminin receptor.

Application Notes and Protocols for In Vivo Administration of Laminin B1 (1363-1383)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminins, a major component of the basement membrane, are integral to a wide variety of biological processes, including cell adhesion, differentiation, migration, and signaling.[1] Bioactive peptides derived from laminin (B1169045) chains have garnered significant interest for their therapeutic potential in areas such as tissue engineering, cancer therapy, and regenerative medicine.[2][3] This document provides detailed application notes and protocols relevant to the in vivo administration of the Laminin B1-derived peptide corresponding to amino acid residues 1363-1383. While direct in vivo experimental data for this specific peptide is limited in publicly available literature, this guide synthesizes information on its known properties and provides protocols from studies on other well-characterized laminin-derived peptides that can serve as a valuable starting point for research and development.

The Laminin B1 (1363-1383) peptide, also known as Compound p4, has the amino acid sequence KLQSLDLSAAAQMTCGTPPGA.[4] It is recognized for its ability to bind to the laminin receptor, suggesting its potential to modulate cellular behavior.[4][5][6][7]

Potential Applications

Based on the functions of laminin and other bioactive laminin-derived peptides, potential in vivo applications for Laminin B1 (1363-1383) could include:

  • Cancer Therapeutics: Inhibition of tumor growth and metastasis.[8]

  • Angiogenesis Modulation: Promoting or inhibiting the formation of new blood vessels.[9]

  • Tissue Regeneration: Enhancing cell adhesion and tissue repair.[10]

  • Neurological Disorders: Modulating neuronal cell behavior and nerve regeneration.

Quantitative Data from In Vivo Studies of Related Laminin Peptides

PeptideAnimal ModelApplicationDosing RegimenKey Quantitative Findings
C(YIGSR)3-NH2 Nude miceInhibition of osteolytic bone metastases by human melanoma cellsIntraperitoneal injectionDecreased formation of detectable osteolytic bone metastases.[8]

Experimental Protocols

The following are detailed experimental protocols from published in vivo studies on related laminin-derived peptides. These can be adapted and optimized for studies involving Laminin B1 (1363-1383).

Protocol 1: Inhibition of Experimental Metastasis in a Murine Model

This protocol is adapted from a study investigating the effect of a laminin-derived peptide on melanoma cell metastasis.[8]

1. Peptide Preparation:

  • Synthesize and purify the Laminin B1 (1363-1383) peptide.
  • For in vivo administration, dissolve the peptide in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or sterile water. The final concentration will depend on the desired dose.

2. Animal Model:

  • Use an appropriate animal model for the disease under investigation (e.g., immunodeficient mice such as BALB/c nude mice for tumor xenograft studies).
  • House animals in a specific pathogen-free environment.

3. Administration of Tumor Cells:

  • Culture the desired tumor cell line (e.g., A375 human melanoma cells).
  • Harvest and resuspend the cells in a suitable medium.
  • For bone metastasis models, inject the tumor cells into the left ventricle of anesthetized mice.

4. Peptide Administration:

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic delivery.
  • Dosing: Based on related peptide studies, a starting dose could be in the range of 10-100 µg per mouse per injection. This will require optimization.
  • Frequency: Administer the peptide at regular intervals (e.g., daily or every other day) starting from the day of tumor cell inoculation.

5. Monitoring and Endpoint Analysis:

  • Monitor the animals regularly for signs of tumor development, such as weight loss and lethargy.
  • At the end of the study period, euthanize the animals and perform necropsy.
  • Analyze target organs (e.g., bones, lungs) for metastatic lesions. This can be done through radiography, histology, or other imaging techniques.
  • Quantify the number and size of metastases to determine the effect of the peptide treatment.

Protocol 2: Aortic Sprouting Assay for Angiogenesis

This protocol is based on a screening study of laminin-derived peptides for their effect on angiogenesis.[9]

1. Aortic Ring Preparation:

  • Euthanize a rat and dissect the thoracic aorta under sterile conditions.
  • Remove fibro-adipose tissue and cut the aorta into 1-mm thick rings.
  • Rinse the rings extensively with sterile PBS.

2. Embedding and Culture:

  • Place each aortic ring in a well of a 48-well plate containing a basement membrane matrix like Matrigel.
  • Allow the Matrigel to solidify at 37°C for 30 minutes.
  • Add culture medium supplemented with the Laminin B1 (1363-1383) peptide at various concentrations (e.g., 10-200 µg/mL). A control group with no peptide should be included.

3. Sprouting Analysis:

  • Incubate the plates at 37°C in a humidified incubator.
  • Observe the aortic rings daily for the formation of endothelial sprouts (microvessels).
  • After a set period (e.g., 7-10 days), photograph the rings under a microscope.
  • Quantify the extent of aortic sprouting by measuring the length and number of microvessels.

Signaling Pathways

Laminin-derived peptides typically exert their effects by binding to cell surface receptors, primarily integrins and the 67-kDa laminin receptor.[1][7] This interaction can trigger various downstream signaling cascades.

Integrin-Mediated Signaling:

Binding of laminin peptides to integrins can activate focal adhesion kinase (FAK) and Src family kinases. This can lead to the activation of several downstream pathways, including:

  • MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.

  • PI3K/Akt Pathway: Plays a crucial role in cell growth, survival, and metabolism.

  • Rho GTPase Pathway: Regulates the actin cytoskeleton, affecting cell shape, adhesion, and migration.[11]

Below is a diagram illustrating a potential signaling pathway for Laminin B1 (1363-1383).

Laminin_Signaling Peptide Laminin B1 (1363-1383) Receptor Laminin Receptor (e.g., Integrin) Peptide->Receptor FAK FAK Receptor->FAK Src Src FAK->Src PI3K PI3K Src->PI3K MAPK MAPK/ERK Src->MAPK Akt Akt PI3K->Akt CellularResponse Cellular Responses (Adhesion, Migration, Proliferation) Akt->CellularResponse MAPK->CellularResponse

Caption: Putative integrin-mediated signaling pathway for Laminin B1 (1363-1383).

Experimental Workflow

The following diagram outlines a general workflow for the in vivo evaluation of Laminin B1 (1363-1383).

Experimental_Workflow Start Hypothesis Generation Peptide_Prep Peptide Synthesis & Preparation Start->Peptide_Prep Administration In Vivo Administration (e.g., i.p. injection) Peptide_Prep->Administration Animal_Model Animal Model Selection & Acclimatization Animal_Model->Administration Monitoring Monitoring (Tumor growth, behavior, etc.) Administration->Monitoring Endpoint Endpoint Analysis (Histology, Imaging) Monitoring->Endpoint Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis Conclusion Conclusion & Future Work Data_Analysis->Conclusion

References

Application Notes and Protocols for Laminin B1 (1363-1383) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminin (B1169045) B1, a crucial component of the basement membrane, plays a significant role in cell adhesion, differentiation, migration, and angiogenesis. The peptide sequence at residues 1363-1383 of the Laminin B1 chain, which includes the highly active pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg), has been identified as a key mediator of these biological activities. This peptide fragment interacts with the 67 kDa laminin receptor (67LR), initiating downstream signaling cascades that can influence both normal physiological processes and pathological conditions such as tumor growth and metastasis.[1][2]

These application notes provide detailed experimental designs and protocols for researchers studying the effects of the Laminin B1 (1363-1383) peptide. The information herein is intended to guide the investigation of its role in cell adhesion, angiogenesis, and tumor progression, and to support the development of novel therapeutic strategies.

Data Presentation

The following tables summarize quantitative data on the biological activities of Laminin B1 (1363-1383) and its active YIGSR motif, compiled from various studies.

Table 1: In Vitro Biological Activities of YIGSR-related Peptides

AssayPeptideCell LineConcentrationEffectReference
Cell AdhesionYIGSREpithelial CellsNot SpecifiedPromotes adhesion[3]
Cell Adhesion InhibitionYIGSRHT1080 FibrosarcomaNot SpecifiedInhibited adhesion to CPA-treated endothelial cells[4]
Angiogenesis Inhibition (Tube Formation)Multimeric YIGSRNot SpecifiedNot SpecifiedInhibition of angiogenesis[1][2][5]
Macrophage Activation (iNOS expression)YIGSRRaw 264.7 Murine Macrophages2 mMIncreased iNOS expression[6][7][8]
Macrophage Activation (iNOS expression)YIGSRRaw 264.7 Murine Macrophages8 mMReduced live cell number[8]
Receptor Binding Affinity (Kd)C(YIGSR)3-NH2Neuroblastoma Cells1.5 x 10⁻⁷ MIntermediate affinity to 67 kDa laminin receptor[1]

Table 2: In Vivo Anti-Tumor and Anti-Metastatic Effects of YIGSR Peptides

Animal ModelTumor Cell LinePeptideDoseRoute of AdministrationEffectReference
SCID MiceNALM6 (pre-B leukemia)Ac-Y161.5 - 2.0 mgSubcutaneous co-injectionSignificantly suppressed tumor weight and leukemic infiltration[5]
MiceHT1080 FibrosarcomaYIGSRNot SpecifiedIntravenous co-injectionInhibited enhancement of lung colonization by cyclophosphamide (B585)[4]
MiceMelanomaYIGSRNot SpecifiedNot SpecifiedReduced formation of lung colonies[9]

Experimental Protocols

Protocol 1: In Vitro Cell Adhesion Assay

This protocol is designed to quantify the attachment of cells to a substrate coated with the Laminin B1 (1363-1383) peptide.

Materials:

  • Laminin B1 (1363-1383) peptide

  • 96-well tissue culture plates

  • Bovine Serum Albumin (BSA)

  • Cell line of interest (e.g., HT1080 fibrosarcoma cells)

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Glutaraldehyde (B144438) solution (1% in PBS)

  • Crystal Violet solution (0.1% in water)

  • Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dissolve Laminin B1 (1363-1383) peptide in sterile PBS to a desired concentration (e.g., 10-50 µg/mL).

    • Add 100 µL of the peptide solution to each well of a 96-well plate.

    • As a negative control, add 100 µL of 1% BSA in PBS to separate wells.

    • Incubate the plate overnight at 4°C.

  • Blocking:

    • Aspirate the coating solution and wash the wells twice with PBS.

    • Add 200 µL of 1% BSA in PBS to each well to block non-specific binding sites.

    • Incubate for 1 hour at 37°C.

  • Cell Seeding:

    • Wash the wells twice with PBS.

    • Harvest cells and resuspend them in serum-free medium to a concentration of 1 x 10⁵ cells/mL.

    • Add 100 µL of the cell suspension to each well.

    • Incubate for 60-90 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Gently wash the wells twice with PBS to remove non-adherent cells.

  • Fixation and Staining:

    • Add 100 µL of 1% glutaraldehyde in PBS to each well and incubate for 15 minutes at room temperature.

    • Wash the wells three times with water.

    • Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

    • Wash the wells thoroughly with water and allow them to air dry.

  • Quantification:

    • Add 100 µL of Sorensen's buffer to each well to solubilize the stain.

    • Read the absorbance at 595 nm using a microplate reader.

    • The absorbance is proportional to the number of adherent cells.

Protocol 2: In Vitro Endothelial Tube Formation Assay (Angiogenesis)

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix in the presence of the Laminin B1 (1363-1383) peptide.

Materials:

  • Laminin B1 (1363-1383) peptide

  • Matrigel® or other basement membrane extract

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (EGM-2)

  • 96-well tissue culture plates

  • Calcein AM (for visualization)

  • Fluorescence microscope

Procedure:

  • Matrigel Coating:

    • Thaw Matrigel® on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation:

    • Harvest HUVECs and resuspend them in EGM-2 medium containing the desired concentration of Laminin B1 (1363-1383) peptide (e.g., 1-100 µg/mL). A vehicle control (e.g., PBS) should be included.

    • Adjust the cell concentration to 1-2 x 10⁵ cells/mL.

  • Cell Seeding:

    • Add 100 µL of the HUVEC suspension to each Matrigel®-coated well.

    • Incubate the plate at 37°C in a CO₂ incubator for 4-18 hours.

  • Visualization and Quantification:

    • After incubation, carefully remove the medium.

    • If desired, stain the cells with Calcein AM for 30 minutes for better visualization.

    • Examine the formation of tube-like structures using an inverted microscope.

    • Capture images and quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Protocol 3: In Vivo Experimental Metastasis Model

This protocol describes a model to evaluate the effect of the Laminin B1 (1363-1383) peptide on tumor cell metastasis in vivo.

Materials:

  • Laminin B1 (1363-1383) peptide

  • Tumor cell line capable of metastasis (e.g., HT1080 human fibrosarcoma)

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Sterile PBS

  • Animal housing and handling facilities in accordance with ethical guidelines

Procedure:

  • Cell Preparation:

    • Harvest tumor cells and wash them with sterile PBS.

    • Resuspend the cells in sterile PBS at a concentration of 2.5 x 10⁶ cells/mL.

  • Peptide Preparation:

    • Dissolve the Laminin B1 (1363-1383) peptide in sterile PBS to the desired concentration for injection (e.g., to achieve a final dose of 1-5 mg/kg).

  • Injection:

    • Mix the tumor cell suspension with the peptide solution or a vehicle control (PBS) just prior to injection.

    • Inject 200 µL of the cell/peptide mixture (containing 5 x 10⁵ cells) into the lateral tail vein of each mouse.

  • Monitoring and Analysis:

    • Monitor the mice for signs of tumor development and metastasis (e.g., weight loss, labored breathing).

    • After a predetermined period (e.g., 14-21 days), euthanize the mice.

    • Excise the lungs and other relevant organs.

    • Fix the organs in formalin and embed in paraffin (B1166041) for histological analysis.

    • Count the number of metastatic nodules on the surface of the lungs.

    • Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining on tissue sections to confirm the presence of metastatic lesions and assess their size and number.

Mandatory Visualizations

Signaling Pathway

Laminin_B1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Laminin_B1_Peptide Laminin B1 (1363-1383) (YIGSR motif) Receptor 67 kDa Laminin Receptor (67LR) Laminin_B1_Peptide->Receptor AC Adenylyl Cyclase Receptor->AC Activation PKC Protein Kinase Cδ (PKCδ) Receptor->PKC Activation cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Tyr_Phos Tyrosine Phosphorylation of target proteins PKA->Tyr_Phos PKC->Tyr_Phos Cellular_Response Cellular Response (Adhesion, Migration, Angiogenesis Inhibition) Tyr_Phos->Cellular_Response

Caption: Signaling pathway of Laminin B1 (1363-1383) peptide.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Adhesion Cell Adhesion Assay Data_Analysis Data Analysis and Interpretation Adhesion->Data_Analysis Angiogenesis Tube Formation Assay Angiogenesis->Data_Analysis Metastasis Experimental Metastasis Metastasis->Data_Analysis Peptide_Prep Laminin B1 (1363-1383) Peptide Preparation Peptide_Prep->Adhesion Peptide_Prep->Angiogenesis Peptide_Prep->Metastasis Cell_Culture Cell Culture (e.g., HT1080, HUVEC) Cell_Culture->Adhesion Cell_Culture->Angiogenesis Cell_Culture->Metastasis

Caption: Workflow for studying Laminin B1 (1363-1383) peptide.

References

Commercial Sources and Applications of High-Purity Laminin B1 (1363-1383)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the commercial sources, applications, and relevant protocols for the high-purity Laminin (B1169045) B1 (1363-1383) peptide. This peptide sequence, derived from the Laminin B1 chain, is known to bind to the laminin receptor and has been implicated in various cellular processes, including cell adhesion, migration, and angiogenesis.

Commercial Availability

The high-purity Laminin B1 (1363-1383) peptide is available from commercial suppliers specializing in bioactive peptides. One such prominent supplier is MedChemExpress. While a specific certificate of analysis with quantitative purity data was not publicly available, the product datasheet provides essential information for researchers.

ParameterDataSource
Product Name Laminin B1 (1363-1383)MedChemExpress
Sequence Lys-Leu-Gln-Ser-Leu-Asp-Leu-Ser-Ala-Ala-Ala-Gln-Met-Thr-Cys-Gly-Thr-Pro-Pro-Gly-AlaMedChemExpress
Molecular Weight 2060.35 g/mol MedChemExpress
CAS Number 112761-58-7MedChemExpress
Storage Recommended to be stored as per the Certificate of Analysis.MedChemExpress[1]

Key Applications and Experimental Protocols

The Laminin B1 (1363-1383) peptide and related laminin-derived peptides are utilized in a variety of in vitro and in vivo studies to investigate cellular responses to the extracellular matrix. Key applications include cell adhesion assays, cell migration (haptotaxis) assays, and in vitro angiogenesis assays.

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to a substrate coated with the Laminin B1 (1363-1383) peptide.

Protocol:

  • Coating: Dissolve the Laminin B1 (1363-1383) peptide in sterile ddH₂O. A starting concentration for coating 96-well plates can range from 2.5 µM to 20 µM.[2] For a similar laminin peptide, a plateau of adhesion was observed at 20 µM, with half-maximal adhesion at 2.5 - 5 µM.[2] Add 100 µl of the coating solution to each well and incubate overnight at 4°C.[2]

  • Blocking: Wash the wells with a washing buffer (e.g., 0.1% BSA in serum-free medium).[2] Block non-specific binding by adding a blocking buffer (e.g., 1% BSA in ddH₂O) and incubating for 4 hours at 4°C.[2]

  • Cell Seeding: Resuspend cells in serum-free medium to a concentration of 2.0 x 10⁵ cells/ml.[2] Add 100 µl of the cell suspension to each well.[2]

  • Incubation and Washing: Incubate the plate for 30-60 minutes at 37°C.[2] Gently wash away non-adherent cells with the washing buffer.[2]

  • Quantification: Fix the remaining adherent cells with 1% glutaraldehyde.[2] Stain the cells with a suitable dye (e.g., Crystal Violet).[2] Elute the dye and measure the absorbance at a specific wavelength to quantify cell adhesion.[2]

Cell Migration (Haptotaxis) Assay

This assay assesses the directional migration of cells towards the Laminin B1 (1363-1383) peptide. A common method is the Boyden chamber assay.

Protocol:

  • Coating of Inserts: Coat the underside of the porous membrane of a Boyden chamber insert with the Laminin B1 (1363-1383) peptide solution (a typical starting concentration is 10 μg/mL) and incubate for 24 to 72 hours.[3] Use BSA-coated inserts as a negative control.[3]

  • Cell Preparation: Prepare a cell suspension of 0.5 - 1.0 x 10⁶ cells/mL in a chemoattractant-free medium containing 0.5% BSA.[3]

  • Assay Assembly: Add chemoattractant-free medium to the lower chamber of the Boyden plate. Place the coated inserts into the wells. Add the cell suspension to the upper chamber of the inserts.[3]

  • Incubation: Incubate the plate for a sufficient time to allow cell migration (typically several hours, cell-type dependent).

  • Quantification: Remove non-migratory cells from the upper side of the membrane.[3] Fix and stain the migratory cells on the underside of the membrane.[3] Count the stained cells or elute the stain and measure the absorbance.[3]

In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix in the presence of the Laminin B1 (1363-1383) peptide.

Protocol:

  • Matrix Preparation: Thaw a basement membrane matrix (e.g., Matrigel) on ice and coat the wells of a 96-well plate.[4][5] Incubate at 37°C for 30-60 minutes to allow for gelation.[5]

  • Cell Seeding: Prepare a suspension of endothelial cells (e.g., HUVECs) in growth medium.[4] The Laminin B1 (1363-1383) peptide can be pre-incubated with the cells or incorporated into the matrix.[6]

  • Incubation: Seed the endothelial cells onto the gelled matrix.[4] Incubate for 6-20 hours to allow for the formation of tube-like structures.[4]

  • Visualization and Quantification: Observe and photograph the tube formation using a microscope.[4] The extent of angiogenesis can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops.[5]

Signaling Pathways

Laminin and its peptides exert their biological effects by binding to cell surface receptors, primarily integrins and the 67kDa laminin receptor, which in turn activates downstream signaling cascades. While the specific signaling pathways activated by the Laminin B1 (1363-1383) peptide are not fully elucidated, related laminin peptides have been shown to influence key cellular signaling pathways, including the MAPK/ERK and Focal Adhesion Kinase (FAK) pathways.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Studies have shown that other laminin peptides can activate the MAPK/ERK1/2 pathway.[7] Furthermore, the expression of Laminin B1 has been linked to the regulation of the MAPK/ERK pathway in cancer cells.[8]

MAPK_ERK_Pathway Laminin B1 Peptide Laminin B1 Peptide Laminin Receptor Laminin Receptor Laminin B1 Peptide->Laminin Receptor Integrin Integrin Laminin B1 Peptide->Integrin Ras Ras Laminin Receptor->Ras Integrin->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Cell Survival Cell Survival Gene Expression->Cell Survival

MAPK/ERK Signaling Pathway
Focal Adhesion Kinase (FAK) Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction. Upon integrin clustering following binding to extracellular matrix proteins like laminin, FAK is activated and autophosphorylated, creating a docking site for other signaling proteins. This initiates a cascade of events that regulate cell migration, adhesion, and survival. Synthetic peptides derived from FAK have been shown to inhibit pressure-activated cancer cell adhesion.[9]

FAK_Signaling_Pathway Laminin B1 Peptide Laminin B1 Peptide Integrin Integrin Laminin B1 Peptide->Integrin FAK FAK Integrin->FAK Src Src FAK->Src Paxillin Paxillin FAK->Paxillin PI3K PI3K FAK->PI3K Src->Paxillin Cytoskeletal Reorganization Cytoskeletal Reorganization Paxillin->Cytoskeletal Reorganization Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Cell Migration Cell Migration Cytoskeletal Reorganization->Cell Migration

FAK Signaling Pathway

Experimental Workflow

The following diagram illustrates a general experimental workflow for studying the effects of Laminin B1 (1363-1383) peptide on cellular functions.

Experimental_Workflow Peptide_Preparation Prepare Laminin B1 (1363-1383) Peptide Solution Plate_Coating Coat Culture Plates Peptide_Preparation->Plate_Coating Cell_Culture Cell Seeding and Treatment Plate_Coating->Cell_Culture Functional_Assay Perform Functional Assay (Adhesion, Migration, Angiogenesis) Cell_Culture->Functional_Assay Data_Acquisition Data Acquisition (e.g., Microscopy, Plate Reader) Functional_Assay->Data_Acquisition Data_Analysis Data Analysis and Interpretation Data_Acquisition->Data_Analysis

Experimental Workflow

References

Troubleshooting & Optimization

Troubleshooting Laminin B1 (1363-1383) solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Laminin (B1169045) B1 (1363-1383).

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of Laminin B1 (1363-1383) and what are its basic properties?

The amino acid sequence for the Laminin B1 (1363-1383) peptide is KLQSLDLSAAAQMTCGTPPGA.[1] This 21-amino acid peptide has a molecular weight of approximately 2060.36 g/mol .[1] A preliminary analysis of the sequence suggests a balance of hydrophobic, polar, and charged residues.

Q2: I'm having trouble dissolving my lyophilized Laminin B1 (1363-1383) peptide. What is the first step?

The crucial first step is to test the solubility of a small amount of the peptide before attempting to dissolve the entire sample.[1][2][3] This prevents the potential loss of valuable material if the chosen solvent is inappropriate. Always centrifuge the vial briefly before opening to ensure all the lyophilized powder is at the bottom.[2][4]

Q3: What are the primary factors that influence the solubility of this peptide?

The solubility of any peptide, including Laminin B1 (1363-1383), is influenced by several key factors:

  • Amino Acid Composition: The types of amino acids in the sequence determine its overall polarity. Peptides with a high number of hydrophobic residues can be challenging to dissolve in aqueous solutions.[1][5][6]

  • Peptide Length: Longer peptides may have a greater tendency to aggregate, which can reduce solubility.[1][6]

  • pH and Net Charge: A peptide's solubility is generally lowest at its isoelectric point (pI), where it has no net charge.[6] Adjusting the pH of the solvent away from the pI can increase solubility by imparting a net positive or negative charge to the peptide.[1][6][7]

  • Temperature: Gently warming a solution can sometimes improve peptide solubility, but excessive heat should be avoided to prevent degradation.[1][7][8]

  • Aggregation Tendency: Some peptides are prone to forming aggregates through hydrogen bonding, which can significantly hinder dissolution.[1][6]

Q4: Which solvents are recommended for dissolving Laminin B1 (1363-1383)?

Given the mixed nature of its amino acid sequence, a stepwise approach is recommended. Start with the least harsh solvents and progress as needed.

  • Step 1: Aqueous Solutions. Begin by attempting to dissolve a small aliquot in high-purity, sterile water.[9][10] If that fails, a common buffer such as phosphate-buffered saline (PBS) at a physiological pH (around 7.4) can be tried.[11]

  • Step 2: Adjusting pH. If the peptide is insoluble in water or neutral buffer, the next step is to adjust the pH. To determine whether to use an acidic or basic buffer, you can calculate the theoretical net charge of the peptide at a neutral pH.

    • For a net positive charge (basic peptide): Try dissolving in a small amount of 10-25% aqueous acetic acid.[3][5][12]

    • For a net negative charge (acidic peptide): Attempt to use a basic buffer, such as 0.1 M ammonium (B1175870) bicarbonate.[1][11]

  • Step 3: Organic Solvents. If the peptide remains insoluble, it likely has significant hydrophobic character. In this case, organic solvents are necessary.

    • Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent for many hydrophobic peptides.[1][5] Dissolve the peptide completely in a small volume of DMSO first, and then slowly add this solution dropwise to your aqueous buffer while stirring to reach the final desired concentration.[3] Note: DMSO can oxidize methionine (Met) and cysteine (Cys) residues.[1][5] Since Laminin B1 (1363-1383) contains both Met and Cys, using DMSO should be done with caution, and alternative organic solvents may be preferable.

    • N,N-Dimethylformamide (DMF) is a good alternative to DMSO, especially for peptides containing cysteine.[3]

    • Other organic solvents like acetonitrile, methanol, or isopropanol can also be tested.[5]

Q5: Are there any techniques that can aid in dissolving a difficult peptide?

Yes, several mechanical methods can help overcome solubility challenges:

  • Vortexing: Gentle agitation or vortexing can help disperse the peptide and facilitate dissolution.[3]

  • Sonication: Using a bath sonicator for short bursts can help break up aggregates and improve solubility.[1][2][3] It's advisable to keep the sample cool during this process to prevent heating.[2]

  • Gentle Heating: Cautiously warming the solution may increase the solubility of some peptides.[1][7] However, this should be done carefully to avoid degradation.[3]

Q6: How can I tell if my peptide is fully dissolved?

A properly solubilized peptide will result in a clear, particle-free solution.[2][12] If the solution appears cloudy or contains visible precipitates, the peptide is not fully dissolved.[12] In such cases, you should centrifuge the solution to pellet any undissolved material before using the supernatant in your experiment.[1][7]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with Laminin B1 (1363-1383).

Issue Possible Cause Recommended Solution
Lyophilized powder will not dissolve in water or PBS. The peptide may be hydrophobic or have a net neutral charge at physiological pH.Proceed to test solubility in acidic or basic solutions based on the peptide's calculated isoelectric point. If still insoluble, move to organic solvents.
Peptide precipitates when aqueous buffer is added to the organic solvent stock. The final concentration of the organic solvent may be too low to maintain solubility, or the peptide is "crashing out" of solution.Ensure the peptide is fully dissolved in the organic solvent first. Add the peptide-organic solution very slowly (dropwise) to the stirring aqueous buffer.[3] Consider using a higher final concentration of the organic co-solvent if your experimental assay allows.
Solution is cloudy or contains visible particles. The peptide is not fully dissolved or has aggregated.Use sonication in a cool water bath for short intervals.[2] If particles persist, centrifuge the vial and carefully collect the supernatant for your experiment.[1] Note the potential for inaccurate concentration in this case.
Peptide was soluble initially but precipitated upon storage. The peptide may be unstable in the chosen solvent, or it has undergone freeze-thaw cycles leading to aggregation.For long-term storage, it is best to store peptides in their lyophilized form at -20°C or -80°C.[5] If storing in solution, prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4]

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing
  • Preparation: Before opening, centrifuge the vial of lyophilized Laminin B1 (1363-1383) to ensure all the powder is at the bottom of the tube.[2] Allow the vial to warm to room temperature to prevent condensation.[2]

  • Aliquot: Weigh out a small, known amount of the peptide (e.g., 0.1 mg) into a sterile microcentrifuge tube.

  • Solvent Addition: Add a calculated volume of the first test solvent (e.g., 100 µL of sterile water to aim for a 1 mg/mL stock) to the peptide.

  • Dissolution: Vortex the tube gently.[3] Observe the solution for clarity.

  • Troubleshooting Steps: If the peptide does not dissolve, proceed sequentially through the following steps on the same small aliquot: a. Sonication: Place the tube in a bath sonicator for 5-10 minutes, keeping the water cool.[2] b. pH Adjustment: If insoluble in water, and assuming the peptide is basic, add a small volume of 10% acetic acid (e.g., 1-2 µL) and vortex. If acidic, try a small volume of 0.1M ammonium bicarbonate. c. Organic Solvent: If aqueous methods fail, take a new small aliquot of the peptide and attempt to dissolve it in a minimal volume of DMSO or DMF (e.g., 10 µL). Once fully dissolved, slowly add your desired aqueous buffer to this solution.[3]

  • Observation: After each step, visually inspect the solution for clarity against a dark background.[2][12] A clear solution indicates successful solubilization.

Visualizations

G General Workflow for Troubleshooting Peptide Solubility cluster_0 Initial Steps cluster_1 Solvent Testing Sequence cluster_2 Dissolution Aids cluster_3 Outcome start Start with Lyophilized Peptide centrifuge Centrifuge Vial start->centrifuge aliquot Test Small Aliquot centrifuge->aliquot water Try Sterile Water / Aqueous Buffer (e.g., PBS) aliquot->water ph_adjust Adjust pH (Acidic/Basic Buffers) water->ph_adjust If Insoluble vortex Vortex Gently water->vortex organic Use Organic Solvent (e.g., DMSO, DMF) ph_adjust->organic If Insoluble ph_adjust->vortex organic->vortex soluble Clear Solution: Soluble Proceed with Experiment organic->soluble insoluble Cloudy/Precipitate: Insoluble Centrifuge & Use Supernatant organic->insoluble sonicate Sonicate (Cool Bath) vortex->sonicate If Needed heat Gentle Warming (Caution!) sonicate->heat If Needed heat->soluble heat->insoluble

Caption: A step-by-step workflow for troubleshooting peptide solubility.

G Key Factors Influencing Peptide Solubility cluster_0 Peptide Properties cluster_1 Solvent Environment cluster_2 External Factors center Peptide Solubility amino_acid Amino Acid Composition amino_acid->center length Peptide Length length->center charge Net Charge (pI) charge->center ph Solvent pH ph->center cosolvents Co-solvents (e.g., DMSO) cosolvents->center ionic Ionic Strength ionic->center temp Temperature temp->center agitation Mechanical Agitation (Vortexing, Sonication) agitation->center

Caption: Relationship between physicochemical factors and peptide solubility.

References

Optimizing Cell Culture Performance with Laminin B1 (1363-1383): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the coating conditions of Laminin (B1169045) B1 (1363-1383), a synthetic peptide critical for cell adhesion and signaling in various research and drug development applications.[1][2][3] This guide offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting the Laminin B1 (1363-1383) peptide?

For initial reconstitution of the lyophilized peptide, sterile, high-purity water or a buffered solution such as phosphate-buffered saline (PBS) is recommended. For coating procedures, the reconstituted peptide should be further diluted in a sterile balanced salt solution or serum-free medium.[4]

Q2: What is the optimal coating concentration for Laminin B1 (1363-1383)?

The optimal coating concentration is cell-type dependent and should be determined empirically. A good starting point for optimization is a concentration range of 5-10 µg/mL.[5] However, for some applications, concentrations as low as 1 µg/mL have been shown to be effective.[6] A concentration titration is recommended to find the ideal concentration for your specific cell line and experimental goals.

Q3: What are the recommended incubation time and temperature for coating?

For optimal coating, incubate the peptide solution on the culture surface for at least 2 hours at 37°C or overnight at 2-8°C.[7][8] Overnight incubation at 2-8°C is often recommended for a more reliable and stable coating.[7][8]

Q4: Is it necessary to wash the coated surface before seeding cells?

No, washing the coated surface after incubation and aspiration of the peptide solution is generally not required. You can directly add your cell suspension in culture medium to the coated plate.[8] However, some protocols suggest a gentle rinse with sterile water or PBS.[4] If you choose to rinse, be careful not to scratch the coated surface.

Q5: Can I store pre-coated plates?

Yes, coated plates can be stored aseptically at 2-8°C for up to 4 weeks.[7] Ensure the plates are sealed (e.g., with parafilm) to prevent evaporation and contamination. If storing for more than a week, adding extra sterile PBS may be necessary to prevent the surface from drying out, which would inactivate the peptide coating.[7]

Troubleshooting Guide

Issue 1: Poor or No Cell Attachment

Possible Causes & Solutions

  • Sub-optimal Peptide Concentration: The coating concentration may be too low for your specific cell type.

    • Solution: Perform a titration experiment by coating wells with a range of concentrations (e.g., 1, 5, 10, 20 µg/mL) to determine the optimal concentration for cell attachment.

  • Improper Coating Procedure: The surface may not have been evenly or adequately coated.

    • Solution: Ensure the entire surface of the culture vessel is covered with the peptide solution during incubation. Use a sufficient volume to avoid dry spots.

  • Inactive Peptide: The peptide may have been improperly stored or handled.

    • Solution: Store the lyophilized peptide and reconstituted stock solutions according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.

  • Cell Health and Viability: The cells may not be healthy or may have been damaged during passaging.

    • Solution: Use cells that are in the logarithmic growth phase and handle them gently during harvesting. Avoid over-trypsinization, which can damage cell surface receptors.

  • Absence of Divalent Cations: Integrin-mediated cell adhesion, which is relevant for laminin peptides, is dependent on the presence of divalent cations like Ca²⁺ and Mg²⁺.

    • Solution: Ensure your cell culture medium or wash buffers contain physiological concentrations of these ions.[8]

Issue 2: Uneven Cell Distribution

Possible Causes & Solutions

  • Uneven Coating: The peptide solution may not have been spread evenly across the culture surface.

    • Solution: Gently tilt or swirl the plate after adding the peptide solution to ensure uniform coverage.

  • Incomplete Dissolution of Peptide: The peptide may not have been fully dissolved, leading to aggregates and an uneven coating.

    • Solution: Vortex the reconstituted peptide solution thoroughly and visually inspect for any particulate matter before dilution and coating.

  • Drying of the Coated Surface: Allowing the coated surface to dry out before seeding cells will inactivate the peptide.

    • Solution: Do not let the coated surface dry. Aspirate the coating solution just before adding the cell suspension.[8]

Experimental Protocols

Standard Coating Protocol for Laminin B1 (1363-1383)
  • Reconstitution: Reconstitute the lyophilized Laminin B1 (1363-1383) peptide in sterile PBS to a stock concentration of 1 mg/mL. Mix gently by pipetting up and down.

  • Dilution: Dilute the stock solution to the desired working concentration (e.g., 10 µg/mL) in sterile, serum-free cell culture medium or PBS containing Ca²⁺ and Mg²⁺.

  • Coating: Add a sufficient volume of the diluted peptide solution to the cultureware to cover the entire surface. (See Table 2 for recommended volumes).

  • Incubation: Incubate the cultureware at 37°C for 2 hours or at 2-8°C overnight. Seal the plates with parafilm to prevent evaporation during overnight incubation.

  • Aspiration: Just before seeding the cells, aspirate the coating solution. There is no need to wash the plate.

  • Cell Seeding: Add the cell suspension directly to the coated cultureware.

Quantitative Data Summary

ParameterRecommendationSource
Reconstitution Solvent Sterile Water or PBS[4]
Coating Buffer Serum-free medium or PBS with Ca²⁺/Mg²⁺[8]
Coating Concentration 5-10 µg/mL (optimization recommended)[5]
Incubation Time 2 hours at 37°C or Overnight (8-16 hours) at 2-8°C[7][8]
Storage of Coated Plates Up to 4 weeks at 2-8°C (sealed)[7]

Table 1: Recommended Coating Parameters

Cultureware FormatRecommended Coating Volume per Well/Dish
96-well plate50 - 100 µL
24-well plate200 - 300 µL
12-well plate400 - 600 µL
6-well plate1.0 - 1.5 mL
35 mm dish1.5 - 2.0 mL
60 mm dish2.5 - 3.5 mL
100 mm dish5.0 - 7.0 mL

Table 2: Recommended Coating Volumes for Different Cultureware

Visual Guides

ExperimentalWorkflow cluster_prep Preparation cluster_coating Coating cluster_cell_culture Cell Culture Reconstitute Reconstitute Peptide (1 mg/mL in PBS) Dilute Dilute to Working Concentration (e.g., 10 µg/mL in serum-free medium) Reconstitute->Dilute Add Add Peptide Solution to Cultureware Dilute->Add Incubate Incubate (2h @ 37°C or Overnight @ 4°C) Add->Incubate Aspirate Aspirate Solution Incubate->Aspirate Seed Seed Cells Aspirate->Seed Troubleshooting Start Poor Cell Adhesion Concentration Is peptide concentration optimized? Start->Concentration Coating Was coating procedure correct? Concentration->Coating No Titrate Perform concentration titration Concentration->Titrate Yes Cells Are cells healthy? Coating->Cells No CheckCoating Review coating protocol: - Even coverage - No drying Coating->CheckCoating Yes CheckCells Check cell viability and passage number Cells->CheckCells Yes Success Successful Adhesion Titrate->Success CheckCoating->Success CheckCells->Success

References

Technical Support Center: Stability of Laminin B1 (1363-1383) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized Laminin B1 (1363-1383) peptide?

For long-term storage, lyophilized peptides should be kept at -20°C or -80°C in a tightly sealed vial to ensure stability.[1][2] For short-term storage of a few days to weeks, 4°C is acceptable.[2][3] It is crucial to minimize exposure to moisture and light.[1][4] Before opening, the vial should be allowed to warm to room temperature to prevent condensation, as moisture can significantly decrease the long-term stability of the solid peptide.[2][3]

Q2: What is the best way to dissolve the Laminin B1 (1363-1383) peptide?

There is no universal solvent for all peptides.[2] The solubility of a peptide is highly dependent on its amino acid sequence. For peptides that are difficult to dissolve, it is recommended to consult the Certificate of Analysis (COA) provided by the manufacturer for specific instructions.[2] If a COA is unavailable, a good starting point for many peptides is sterile, purified water or a buffer with a pH of 5-6.[5]

Q3: My Laminin B1 (1363-1383) peptide solution appears cloudy or has visible precipitates. What should I do?

Cloudiness or precipitation indicates that the peptide may be aggregating or has low solubility in the current solvent. This can be influenced by factors such as pH, ionic strength, and temperature. Consider the following troubleshooting steps:

  • Sonication: Gentle sonication can help to break up aggregates and improve dissolution.

  • pH adjustment: The net charge of the peptide influences its solubility. Adjusting the pH of the buffer may improve solubility.

  • Use of organic solvents: For hydrophobic peptides, small amounts of organic solvents like DMSO, DMF, or acetonitrile (B52724) may be necessary for initial solubilization, followed by dilution in the aqueous buffer.

Q4: How long can I store the Laminin B1 (1363-1383) peptide in solution?

The shelf life of peptides in solution is limited and significantly shorter than in lyophilized form.[5] For optimal stability, it is recommended to prepare solutions fresh for each experiment. If storage in solution is necessary, use sterile buffers at a pH of 5-6, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or colder.[3][5] Peptides containing certain amino acids like Cys, Met, Trp, Asp, and Gln are particularly prone to degradation in solution.[5]

Q5: How can I prevent degradation of the Laminin B1 (1363-1383) peptide in solution?

To minimize degradation:

  • Avoid repeated freeze-thaw cycles: Aliquoting the peptide solution is crucial.[4][5]

  • Store at an appropriate pH: A slightly acidic pH (5-6) is often recommended for peptide solutions.[5]

  • Use sterile solutions: This prevents bacterial degradation.[5]

  • Protect from light: Light can cause degradation of certain amino acids.[4]

  • Store frozen: For any storage longer than a few hours, freezing at -20°C or -80°C is recommended.[3][5]

Troubleshooting Guide

Table 1: Troubleshooting Common Issues with Laminin B1 (1363-1383) Peptide Solutions
IssuePossible CauseRecommended Action
Peptide will not dissolve - Incorrect solvent- Peptide has aggregated- Consult the Certificate of Analysis for recommended solvents.- Try gentle sonication.- Adjust the pH of the buffer.- For hydrophobic peptides, try dissolving in a small amount of an organic solvent (e.g., DMSO) before diluting in an aqueous buffer.
Solution is cloudy or has precipitates - Peptide aggregation- Low peptide solubility- Buffer incompatibility- See "Peptide will not dissolve" actions.- Consider changing the buffer or adjusting its ionic strength.- Perform a small-scale solubility test with different buffers.
Loss of biological activity - Peptide degradation- Improper storage- Repeated freeze-thaw cycles- Prepare fresh solutions for each experiment.- Ensure proper storage conditions (frozen, protected from light).- Aliquot solutions to avoid multiple freeze-thaw cycles.[4][5]
Inconsistent experimental results - Inaccurate peptide concentration- Peptide degradation over time- Re-quantify the peptide concentration using a method like a BCA assay or UV-Vis spectrophotometry.- Use freshly prepared solutions.- Check for signs of degradation using HPLC.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing Lyophilized Peptides
  • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent moisture contamination.[2][3]

  • Add the desired volume of a recommended solvent (e.g., sterile water, PBS, or a buffer at pH 5-6) to the vial.

  • Gently vortex or sonicate the vial to aid in dissolution.

  • Visually inspect the solution for any undissolved particles. If present, continue gentle agitation.

  • Once dissolved, the peptide solution is ready for use or for aliquoting and storage.

Protocol 2: Assessment of Peptide Purity and Degradation using High-Performance Liquid Chromatography (HPLC)
  • Prepare the mobile phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Prepare the peptide sample: Dilute the peptide solution to a suitable concentration (e.g., 1 mg/mL) with Mobile Phase A.

  • Set up the HPLC system:

    • Column: C18 reverse-phase column.

    • Detector: UV detector at 214 nm or 280 nm.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).

    • Flow rate: A typical flow rate is 1 mL/min.

  • Inject the sample and run the gradient.

  • Analyze the chromatogram: A pure peptide should show a single major peak. The presence of multiple peaks may indicate impurities or degradation products. The peak area can be used to quantify the purity of the peptide.

Visualizations

G Troubleshooting Workflow for Peptide Stability Issues start Start: Peptide Stability Issue (e.g., precipitation, loss of activity) check_storage Review Storage Conditions - Lyophilized at -20°C or -80°C? - Solution aliquoted and frozen? start->check_storage check_dissolution Examine Dissolution Protocol - Correct solvent used? - pH and ionic strength appropriate? start->check_dissolution improper_storage Correct Storage: - Aliquot and freeze remaining solution - Prepare fresh solution check_storage->improper_storage No assess_purity Assess Peptide Purity/Integrity - Run HPLC analysis check_storage->assess_purity Yes dissolution_issue Optimize Dissolution: - Test different solvents/buffers - Use sonication check_dissolution->dissolution_issue No check_dissolution->assess_purity Yes degraded Peptide Degraded: - Order new peptide stock assess_purity->degraded Purity < Expected stable Peptide Stable: - Continue with experiment assess_purity->stable Purity Acceptable

Caption: Troubleshooting workflow for peptide stability issues.

Data Summary

Table 2: General Storage Recommendations for Peptides
FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°C to -80°CLong-term (months to years)- Keep in a tightly sealed container.[1]- Protect from moisture and light.[2][4]- Allow to warm to room temperature before opening.[3]
4°CShort-term (weeks)- Suitable for peptides that will be used soon after receipt.
Room TemperatureVery short-term (days)- Not recommended for long-term storage.[1]
In Solution -20°C to -80°CShort to medium-term (weeks to months)- Aliquot to avoid repeated freeze-thaw cycles.[3][5]- Use a sterile buffer at pH 5-6.[5]- Avoid frost-free freezers.[3]
4°CShort-term (days)- Prone to bacterial contamination and degradation.
Room TemperatureVery short-term (hours)- Not recommended; significant degradation can occur.

References

Technical Support Center: Laminin B1 (1363-1383) Peptide Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the aggregation of the Laminin (B1169045) B1 (1363-1383) peptide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the Laminin B1 (1363-1383) peptide and why is aggregation a concern?

The Laminin B1 (1363-1383) peptide is a 21-amino acid sequence (KLQSLDLSAAAQMTCGTPPGA) derived from the Laminin B1 chain that binds to the laminin receptor.[1][2] Peptide aggregation is a significant concern as it can lead to loss of biological activity, reduced solubility, and the formation of insoluble precipitates that can interfere with experiments and potentially induce toxicity or immunogenicity.[3]

Q2: What are the primary causes of peptide aggregation?

Peptide aggregation is a complex process driven by various factors, including:

  • Intermolecular Hydrogen Bonding: The peptide backbone can form hydrogen bonds between molecules, leading to self-association.[4]

  • Hydrophobic Interactions: Hydrophobic amino acid residues tend to minimize contact with water by associating with each other, which can drive aggregation.[5]

  • Electrostatic Interactions: The net charge of a peptide at a given pH influences its solubility. At its isoelectric point (pI), a peptide has a net neutral charge, minimizing electrostatic repulsion and increasing the likelihood of aggregation.[6]

  • Environmental Factors: Temperature, pH, peptide concentration, and the presence of certain salts or organic solvents can all influence aggregation.[7][8]

Q3: How can I predict the aggregation potential of the Laminin B1 (1363-1383) peptide?

While precise prediction is challenging, analyzing the peptide's sequence can provide clues. The Laminin B1 (1363-1383) sequence, KLQSLDLSAAAQMTCGTPPGA, contains a mix of hydrophobic (L, A, V, M), polar (Q, S, T, C, G, P), and charged (K, D) residues. The presence of a stretch of alanine (B10760859) residues (AAA) could contribute to hydrophobic interactions. The overall charge of the peptide will depend on the pH of the solution.

Troubleshooting Guide: Preventing Aggregation

This guide provides systematic steps to troubleshoot and prevent aggregation of the Laminin B1 (1363-1383) peptide during your experiments.

Initial Peptide Handling and Solubilization

Issue: The lyophilized peptide does not dissolve properly or forms visible precipitates immediately upon reconstitution.

dot

Caption: Workflow for initial peptide solubilization.

Troubleshooting Steps:

  • Start with the Right Solvent: The choice of the initial solvent is critical. For a peptide with mixed characteristics like Laminin B1 (1363-1383), a stepwise approach is recommended.

    • Step 1: Attempt to dissolve a small aliquot of the peptide in sterile, distilled water.

    • Step 2: If solubility is low, determine the theoretical isoelectric point (pI) of the peptide. If the experimental pH is close to the pI, adjust the pH of the buffer to be at least 1-2 units away from the pI to increase the net charge and electrostatic repulsion between peptide molecules.[6][9]

    • Step 3: For peptides with significant hydrophobic character, dissolving in a minimal amount of an organic solvent like DMSO or DMF before slowly adding the aqueous buffer can be effective.[10][11]

  • Use Sonication: Brief periods of sonication can help to break up small aggregates and facilitate dissolution.[11] Use a sonicator bath or a probe sonicator on a low setting for short bursts, keeping the sample on ice to prevent heating.

  • Incorporate Additives: Certain additives can help to prevent aggregation.

AdditiveConcentrationMechanism of Action
Arginine 50-100 mMSuppresses aggregation and increases solubility.[9]
Guanidine HCl 0.5-2 MA chaotropic agent that disrupts hydrogen bonds.
Urea 1-4 MAnother chaotropic agent that can prevent aggregation.
Non-ionic Detergents 0.01-0.1%(e.g., Tween® 20, Triton™ X-100) Can prevent hydrophobic aggregation.[6][12]
Preventing Aggregation During Storage and Experiments

Issue: The peptide solution becomes cloudy or forms precipitates over time during storage or in the course of an experiment.

dot

G cluster_factors Factors Influencing Aggregation cluster_solutions Mitigation Strategies Concentration Peptide Concentration Dilute Work at lower concentrations Concentration->Dilute Temperature Temperature StoreCold Store at -80°C in aliquots Temperature->StoreCold pH pH vs. pI AdjustpH Adjust pH away from pI pH->AdjustpH Buffer Buffer Composition Additives Use additives (e.g., Arginine, Detergents) Buffer->Additives

References

Technical Support Center: Improving the Efficiency of Laminin B1 (1363-1383) Binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Laminin (B1169045) B1 (1363-1383) peptide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experiments and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the Laminin B1 (1363-1383) peptide and what is its primary function?

A1: The Laminin B1 (1363-1383) peptide is a short amino acid sequence derived from the Laminin B1 protein. Its primary biological activity is mediated by the core pentapeptide motif, Tyr-Ile-Gly-Ser-Arg (YIGSR). This motif is responsible for the peptide's ability to bind to specific cell surface receptors, thereby influencing cellular behaviors such as adhesion and signaling.

Q2: What are the known receptors for the Laminin B1 (1363-1383) peptide?

A2: The primary receptor for the YIGSR motif within the Laminin B1 (1363-1383) sequence is the 67-kDa laminin receptor (67LR).[1] Additionally, the YIGSR motif has been shown to interact with integrin α4β1.[2]

Q3: What is the expected binding affinity of the Laminin B1 (1363-1383) peptide?

A3: The binding affinity can vary depending on the experimental system and the specific form of the peptide used. A trivalent synthetic peptide containing the YIGSR motif, C(YIGSR)3-NH2, has shown an intermediate affinity for the 67-kDa laminin receptor with a dissociation constant (Kd) of 1.5 x 10⁻⁷ M in neuroblastoma cells.[1][3] In competitive binding assays with T-47D breast cancer cells, the IC₅₀ for both full-length laminin and a linear synthetic peptide containing the YIGSR sequence was in the range of 1-5 nM.[1]

Q4: What are some common applications of the Laminin B1 (1363-1383) peptide in research?

A4: The Laminin B1 (1363-1383) peptide and its active YIGSR motif are frequently used to study cell adhesion, migration, and signaling. They are also investigated for their potential therapeutic effects, including the inhibition of tumor growth and metastasis.

Quantitative Binding Data Summary

The following table summarizes key quantitative data for the binding of YIGSR-containing peptides to the 67-kDa laminin receptor.

LigandLigand TypeParameterValueCell Line/System
C(YIGSR)3-NH2Trivalent Synthetic PeptideAffinity (Kd)1.5 x 10⁻⁷ MNeuroblastoma cells
LamininEndogenous GlycoproteinIC₅₀1-5 nMT-47D breast cancer cells
Lam.B1-(925-933) (contains YIGSR)Linear Synthetic PeptideIC₅₀1-5 nMT-47D breast cancer cells

Troubleshooting Guide

This guide addresses common issues encountered during experiments with the Laminin B1 (1363-1383) peptide.

IssuePotential CauseRecommended Solution
Low or No Binding Signal Peptide Integrity: The peptide may have degraded due to improper storage or handling.- Store the lyophilized peptide at -20°C or lower, protected from moisture. - Reconstitute the peptide in a suitable sterile buffer and aliquot to avoid repeated freeze-thaw cycles. - If possible, verify the peptide's integrity and concentration using techniques like HPLC and mass spectrometry.
Incorrect Peptide Concentration: Errors in calculation or dilution can lead to a suboptimal peptide concentration.- Double-check all calculations for reconstitution and serial dilutions. - Perform a concentration titration to determine the optimal working concentration for your specific assay.
Poor Peptide Solubility: The peptide may not be fully dissolved in the chosen solvent, leading to a lower effective concentration.- Observe the reconstituted solution for any visible precipitates. - Test the solubility of a small aliquot in different buffers if issues are suspected. Some peptides may require a slightly acidic or basic pH for complete solubilization.
Suboptimal Assay Conditions: Factors like buffer composition, pH, ionic strength, and incubation time can significantly impact binding.- Optimize the binding buffer. Consider factors like pH and the presence of divalent cations (e.g., Mg²⁺, Mn²⁺), which can be crucial for integrin-mediated binding.[2] - Vary incubation times and temperatures to find the optimal conditions for your system.
Inactive Receptor: The target receptor on the cells may be absent, expressed at low levels, or in an inactive conformation.- Confirm receptor expression on your cell line of choice using techniques like Western blot, flow cytometry, or qPCR. - Ensure cells are healthy and in the appropriate growth phase for receptor expression.
High Background Signal Non-Specific Binding: The peptide or detection reagents may be binding non-specifically to the plate or other proteins.- Increase the concentration or change the type of blocking agent (e.g., from BSA to non-fat dry milk). - Increase the number and duration of wash steps. - Include a mild detergent (e.g., 0.05% Tween-20) in your wash buffer.
Contaminated Reagents: Buffers or other reagents may be contaminated.- Prepare fresh, sterile buffers for each experiment. - Filter buffers to remove any particulate matter.
Poor Reproducibility Inconsistent Pipetting: Variability in pipetting can lead to inconsistent results between wells and experiments.- Calibrate pipettes regularly. - Use proper pipetting techniques to ensure accuracy and precision.
Variable Cell Conditions: Differences in cell passage number, confluency, or health can affect receptor expression and binding.- Use cells within a consistent passage number range. - Seed cells at a consistent density to ensure uniform confluency at the time of the assay.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Peptide-Receptor Binding

This protocol provides a general framework for a competitive ELISA to measure the binding of Laminin B1 (1363-1383) to its receptor.

Materials:

  • 96-well high-binding microplate

  • Recombinant 67-kDa laminin receptor or integrin α4β1

  • Laminin B1 (1363-1383) peptide

  • Biotinylated Laminin B1 (1363-1383) peptide (or a biotinylated antibody against the receptor)

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1-5% BSA in PBS)

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of the 96-well plate with 100 µL of the recombinant receptor (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition: Prepare serial dilutions of the unlabeled Laminin B1 (1363-1383) peptide in Blocking Buffer. Add 50 µL of each dilution to the appropriate wells. Then, add 50 µL of a fixed concentration of the biotinylated Laminin B1 (1363-1383) peptide to all wells (except for the blank). Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Detection: Add 100 µL of Streptavidin-HRP diluted in Blocking Buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Development: Add 100 µL of TMB Substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change to yellow.

  • Measurement: Read the absorbance at 450 nm using a plate reader. The signal will be inversely proportional to the concentration of the unlabeled peptide.

Cell Adhesion Assay

This protocol outlines a method to assess the ability of the Laminin B1 (1363-1383) peptide to promote cell adhesion.

Materials:

  • 96-well tissue culture plate

  • Laminin B1 (1363-1383) peptide

  • Bovine Serum Albumin (BSA) as a negative control

  • Adherent cell line expressing the 67-kDa laminin receptor or integrin α4β1

  • Serum-free cell culture medium

  • PBS

  • Crystal Violet solution

  • 10% Acetic Acid

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of the Laminin B1 (1363-1383) peptide at various concentrations (e.g., 1-100 µg/mL in PBS). Coat control wells with 1% BSA in PBS. Incubate overnight at 4°C or for 2 hours at 37°C.

  • Blocking: Aspirate the coating solution and block the wells with 200 µL of 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell adhesion.

  • Cell Seeding: Wash the wells twice with PBS. Harvest cells and resuspend them in serum-free medium. Add 100 µL of the cell suspension (e.g., 1 x 10⁵ cells/mL) to each well.

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator to allow for cell adhesion.

  • Washing: Gently wash the wells two to three times with PBS to remove non-adherent cells.

  • Fixation and Staining: Fix the adherent cells with 100 µL of methanol (B129727) for 10 minutes. Aspirate the methanol and let the plate air dry. Stain the cells with 100 µL of 0.5% Crystal Violet solution for 10 minutes.

  • Washing: Wash the wells thoroughly with water to remove excess stain.

  • Quantification: Solubilize the stain by adding 100 µL of 10% acetic acid to each well. Read the absorbance at 570 nm. The absorbance is proportional to the number of adherent cells.

Visualizations

Signaling Pathway

YIGSR_Signaling YIGSR Laminin B1 (YIGSR) Receptor 67-kDa Laminin Receptor / Integrin α4β1 YIGSR->Receptor Binding Adaptor Adaptor Proteins Receptor->Adaptor Recruitment Kinase_Cascade Tyrosine Kinase Cascade Adaptor->Kinase_Cascade Activation Downstream Downstream Effectors Kinase_Cascade->Downstream Phosphorylation Response Cellular Responses (Adhesion, Migration, Proliferation) Downstream->Response

Caption: YIGSR-mediated signaling pathway upon receptor binding.

Experimental Workflow: ELISA

ELISA_Workflow start Start coat Coat plate with receptor start->coat wash1 Wash coat->wash1 block Block non-specific sites wash1->block wash2 Wash block->wash2 compete Add unlabeled peptide (competitor) & biotinylated peptide wash2->compete wash3 Wash compete->wash3 detect Add Streptavidin-HRP wash3->detect wash4 Wash detect->wash4 develop Add TMB substrate wash4->develop stop Add stop solution develop->stop read Read absorbance at 450 nm stop->read end End read->end Troubleshooting_Low_Signal Problem Low/No Signal Peptide Peptide Issues Problem->Peptide Assay Assay Condition Issues Problem->Assay Receptor_Node Receptor Issues Problem->Receptor_Node Degradation Degradation Peptide->Degradation Concentration Incorrect Concentration Peptide->Concentration Solubility Poor Solubility Peptide->Solubility Buffer Suboptimal Buffer (pH, ions) Assay->Buffer Incubation Incorrect Incubation (Time/Temp) Assay->Incubation Expression Low/No Expression Receptor_Node->Expression Activity Inactive Receptor Receptor_Node->Activity

References

Assessing the purity and activity of Laminin B1 (1363-1383)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the purity and activity of the synthetic peptide Laminin (B1169045) B1 (1363-1383). This peptide is a fragment of the Laminin B1 chain and is known to bind to the laminin receptor, playing a role in cell adhesion.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of synthetic Laminin B1 (1363-1383)?

A1: For most research applications, the purity of synthetic peptides should be greater than 95%, as determined by High-Performance Liquid Chromatography (HPLC).[4] For more sensitive applications, such as in vivo studies or clinical research, a purity of >98% is often required.

Q2: How should I reconstitute and store lyophilized Laminin B1 (1363-1383)?

A2: It is recommended to first perform a solubility test on a small amount of the peptide. For reconstitution, sterile, distilled water or a simple buffer like phosphate-buffered saline (PBS) at pH 7.4 should be used initially. If the peptide has low aqueous solubility due to a high content of hydrophobic amino acids, the use of a minimal amount of an organic solvent like DMSO, followed by a stepwise addition of the aqueous buffer, can be effective. Once reconstituted, the peptide solution should be stored at 4°C for short-term use (up to one month) or aliquoted and stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q3: What is the primary biological activity of Laminin B1 (1363-1383)?

A3: The primary biological activity of Laminin B1 (1363-1383) is promoting cell adhesion.[1][2][3] This is achieved through its interaction with laminin receptors on the cell surface, which in turn can trigger intracellular signaling pathways.

Q4: Which cell types are suitable for a cell adhesion assay with this peptide?

A4: A variety of cell lines can be used to assess the cell adhesion-promoting activity of laminin-derived peptides. The choice of cell line will depend on the specific research question and the expression of relevant laminin receptors. It is crucial to select a cell line that is known to respond to laminin.

Purity and Identity Assessment

Quantitative Data Summary
ParameterTypical SpecificationAnalytical Method
Purity >95% for research gradeReverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
>98% for in vivo/clinical gradeRP-HPLC
Molecular Weight 2060.35 g/mol (Theoretical)Mass Spectrometry (MS)
Molecular Formula C86H146N24O30S2-
Experimental Protocols

This protocol provides a general method for determining the purity of a synthetic peptide. Optimization may be required based on the specific properties of Laminin B1 (1363-1383).

Materials:

  • Lyophilized Laminin B1 (1363-1383) peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • 0.22 µm syringe filter

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Sample Preparation: Dissolve the peptide in an appropriate solvent (e.g., water with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm filter before injection.[5]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min[5]

    • Detection: UV absorbance at 214 nm and 280 nm[5]

    • Gradient: A common starting gradient is a linear increase from 5% to 60% Mobile Phase B over 20-30 minutes. This should be optimized to achieve good separation of the main peptide peak from any impurities.

  • Data Analysis: Calculate the purity by determining the area of the main peak as a percentage of the total area of all peaks detected in the chromatogram.[6]

This protocol outlines a general procedure for confirming the molecular weight of the synthetic peptide.

Materials:

  • Laminin B1 (1363-1383) peptide sample

  • MS-grade water, acetonitrile, and formic acid

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

Procedure:

  • Sample Preparation: Dilute the peptide sample in a solvent suitable for MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.

  • MS Analysis: Infuse the sample into the mass spectrometer.

  • Data Analysis: Acquire the mass spectrum and compare the observed molecular weight to the theoretical molecular weight of Laminin B1 (1363-1383) (2060.35 Da). The observed mass should be within an acceptable range of the theoretical mass.

Biological Activity Assessment

Experimental Protocol: Cell Adhesion Assay

This protocol is a general guide for assessing the cell adhesion-promoting activity of Laminin B1 (1363-1383) and may require optimization for specific cell types and experimental conditions.

Materials:

  • Laminin B1 (1363-1383) peptide

  • 96-well tissue culture plates

  • Bovine Serum Albumin (BSA)

  • Appropriate cell line and culture medium

  • Crystal Violet stain (0.1% in water)

  • Glutaraldehyde (B144438) (1% in PBS)

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Plate Coating:

    • Dissolve the Laminin B1 (1363-1383) peptide in sterile ddH2O or PBS to a desired stock concentration. A starting concentration range to test could be 1-50 µg/mL.

    • Add 100 µL of the peptide solution to the wells of a 96-well plate. Use BSA (e.g., 1%) as a negative control.

    • Incubate the plate overnight at 4°C or for 2 hours at 37°C.[7]

  • Blocking:

    • Wash the wells twice with PBS.

    • Add 200 µL of 1% BSA in PBS to each well to block non-specific cell adhesion.

    • Incubate for 1 hour at 37°C.

  • Cell Seeding:

    • Harvest and resuspend cells in serum-free medium to a concentration of 1-2 x 10^5 cells/mL.

    • Wash the blocked wells twice with PBS.

    • Add 100 µL of the cell suspension to each well.

  • Incubation: Incubate the plate for 30-90 minutes at 37°C in a CO2 incubator. The optimal time will depend on the cell type.

  • Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells. The washing step is critical and may need optimization to reduce background while retaining specifically attached cells.

  • Fixation and Staining:

    • Fix the adherent cells by adding 100 µL of 1% glutaraldehyde in PBS and incubating for 15 minutes at room temperature.

    • Wash the wells three times with water.

    • Add 100 µL of 0.1% Crystal Violet solution and incubate for 20-30 minutes.

    • Wash the wells thoroughly with water until the background is clear.

  • Quantification:

    • Air dry the plate completely.

    • Solubilize the stain by adding 100 µL of 10% acetic acid or a commercial solubilization buffer to each well.

    • Read the absorbance at 570-595 nm using a microplate reader.

Troubleshooting Guides

Purity and Activity Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low Purity on HPLC Incomplete synthesis or deprotection.Review the synthesis and purification records. Consider re-purification if necessary.
Peptide degradation (oxidation, deamidation).Store the lyophilized peptide at -20°C or lower, protected from moisture and light. For solutions, use fresh buffers and consider adding antioxidants if the sequence is prone to oxidation.
Incorrect Molecular Weight in MS Errors in synthesis (deletions, insertions).Review the synthesis protocol. Consider re-synthesis.
Post-translational modifications (if expressed).Not applicable for synthetic peptides.
Adduct formation in the mass spectrometer.Optimize MS parameters and sample preparation.
Peptide Insolubility High hydrophobicity of the peptide sequence.Test solubility in a small aliquot first. Use a small amount of organic solvent (e.g., DMSO) to dissolve the peptide before adding aqueous buffer. Sonication can also aid dissolution.
Aggregation.Dissolve at a higher pH if the peptide is acidic, or a lower pH if it is basic, away from its isoelectric point.
No Biological Activity Peptide degradation.Check the storage conditions and age of the peptide. Run a fresh purity and identity analysis.
Incorrect peptide concentration.Perform a dose-response experiment to find the optimal concentration.
Experimental setup issues.Review the cell adhesion assay protocol and ensure all steps were performed correctly. Include positive (e.g., full-length laminin) and negative (BSA) controls.
Cell Adhesion Assay Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
High Background Adhesion (High signal in negative control wells) Insufficient blocking.Increase blocking time or BSA concentration. Ensure the entire well surface is covered during blocking.
Cell clumping.Ensure a single-cell suspension before seeding. Pipette gently to avoid cell lysis.
Low Cell Adhesion (Low signal in peptide-coated wells) Suboptimal peptide coating concentration.Perform a titration of the peptide concentration used for coating.
Inefficient coating.Ensure the plate surface is appropriate for protein/peptide coating. Test different incubation times and temperatures for coating.
Cell viability issues.Check cell viability before the assay. Ensure cells are healthy and in the logarithmic growth phase.
Harsh washing steps.Optimize the washing procedure to be gentle enough to not detach specifically bound cells.
Inconsistent Results Between Wells Uneven cell seeding.Mix the cell suspension thoroughly before and during plating.
"Edge effect" in the 96-well plate.Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity.
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting.

Visualizations

Experimental Workflow for Purity and Activity Assessment

G Workflow for Assessing Laminin B1 (1363-1383) Purity and Activity cluster_0 Purity & Identity Assessment cluster_1 Biological Activity Assessment Reconstitute Peptide Reconstitute Peptide HPLC Analysis HPLC Analysis Reconstitute Peptide->HPLC Analysis Purity >95%? Mass Spectrometry Mass Spectrometry HPLC Analysis->Mass Spectrometry Confirm Identity Troubleshoot Purity Troubleshoot Purity HPLC Analysis->Troubleshoot Purity No Prepare Cell Culture Prepare Cell Culture Mass Spectrometry->Prepare Cell Culture Proceed if Pure & Correct Mass Coat Plate Coat Plate Prepare Cell Culture->Coat Plate Laminin B1 Peptide Block Plate Block Plate Coat Plate->Block Plate BSA Seed Cells Seed Cells Block Plate->Seed Cells Incubate & Wash Incubate & Wash Seed Cells->Incubate & Wash Stain & Quantify Stain & Quantify Incubate & Wash->Stain & Quantify Analyze Results Analyze Results Stain & Quantify->Analyze Results Troubleshoot Activity Troubleshoot Activity Analyze Results->Troubleshoot Activity No/Low Activity Troubleshoot_Purity Troubleshoot Purity Troubleshoot_Activity Troubleshoot Activity

Caption: Workflow for assessing peptide purity and activity.

General Laminin-Integrin Signaling Pathway

G General Laminin-Integrin Signaling Pathway Laminin Laminin (e.g., B1 chain peptides) Integrin Integrin Receptor Laminin->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src Activates Grb2_Sos Grb2/SOS Src->Grb2_Sos Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Adhesion Cell Adhesion, Proliferation, Survival ERK->Cell_Adhesion Promotes

Caption: General signaling pathway initiated by laminin binding.

References

Validation & Comparative

Validating the Biological Activity of Synthetic Laminin B1 (1363-1383): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of the synthetic Laminin (B1169045) B1 (1363-1383) peptide against other relevant alternatives, supported by experimental data. The information is intended to assist researchers in selecting the most appropriate tools for their studies in cell adhesion, tissue engineering, and drug development.

Introduction to Laminin B1 (1363-1383)

Laminins are a major family of glycoproteins in the extracellular matrix (ECM), playing a crucial role in tissue architecture and cellular behavior. The Laminin B1 chain is a key component of several laminin isoforms. The synthetic peptide corresponding to amino acid residues 1363-1383 of the Laminin B1 chain is a biologically active fragment known to bind to the laminin receptor. Its primary reported activities are the promotion of cell adhesion and binding to heparin, a glycosaminoglycan involved in various physiological processes.[1][2]

Comparative Analysis of Biological Activity

To validate the efficacy of synthetic Laminin B1 (1363-1383), its performance in key biological assays is compared with that of established alternatives: full-length Laminin-111 and the well-characterized laminin-derived peptide, YIGSR.

Product Biological Activity Effective Concentration (Cell Adhesion) Heparin Binding Affinity (Kd) Key Features
Synthetic Laminin B1 (1363-1383) Promotes cell adhesion of various cell lines; Binds to heparin.Data not available in reviewed literature.Data not available in reviewed literature.Specific peptide sequence from the Laminin B1 chain.[1][2]
YIGSR Peptide Promotes adhesion of epithelial cells; Inhibits tumor growth and metastasis.[3][4]Half-maximal inhibition of attachment: 230-390 nM.[5]Data not available in reviewed literature.Well-characterized pentapeptide from the Laminin B1 chain.[3]
Full-Length Laminin-111 Promotes adhesion and spreading of a wide range of cell types; Supports neurite outgrowth.Half-maximal inhibition of attachment: 0.2-0.3 nM.[5]High affinity with multiple binding sites.[6][7][8][9][10]Native heterotrimeric protein with multiple functional domains.

Note: Direct quantitative comparisons of Laminin B1 (1363-1383) with these alternatives are limited in the currently available literature. The provided data for YIGSR and full-length laminin are based on studies that may have different experimental conditions.

Experimental Protocols

Detailed methodologies for validating the biological activity of Laminin B1 (1363-1383) are crucial for reproducibility and accurate comparison.

Cell Adhesion Assay

This assay quantifies the ability of the peptide to promote cell attachment.

Materials:

  • 96-well tissue culture plates

  • Synthetic Laminin B1 (1363-1383), YIGSR peptide, and full-length Laminin-111

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Appropriate cell line (e.g., HT1080 fibrosarcoma, B16-F10 melanoma)

  • Serum-free cell culture medium

  • Glutaraldehyde (B144438) solution (1%)

  • Crystal Violet solution (0.1% in water)

  • Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2)

  • Plate reader

Protocol:

  • Coating: Coat wells of a 96-well plate with varying concentrations of the peptides or full-length laminin diluted in PBS. Incubate overnight at 4°C. Use BSA as a negative control.

  • Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.

  • Cell Seeding: Harvest cells and resuspend in serum-free medium. Add cells to each well at a desired density (e.g., 5 x 10^4 cells/well).

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Fixation and Staining: Fix the adherent cells with 1% glutaraldehyde for 15 minutes. Wash with water and stain with 0.1% Crystal Violet for 20 minutes.

  • Quantification: Wash the wells with water to remove excess stain. Solubilize the stain by adding Sorensen's buffer. Measure the absorbance at 595 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.

Heparin-Binding Assay (Solid-Phase)

This assay determines the ability of the peptide to bind to heparin.

Materials:

  • 96-well plates (e.g., polystyrene or nitrocellulose)

  • Synthetic Laminin B1 (1363-1383)

  • Heparin-BSA conjugate or biotinylated heparin

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline with Tween 20 (PBST)

  • Streptavidin-HRP (if using biotinylated heparin)

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Protocol:

  • Coating: Coat wells of a 96-well plate with the synthetic peptide at various concentrations in PBS. Incubate overnight at 4°C.

  • Blocking: Wash the wells with PBST and block with 1% BSA in PBS for 1 hour at room temperature.

  • Heparin Incubation: Add heparin-BSA conjugate or biotinylated heparin to the wells and incubate for 2 hours at room temperature.

  • Detection:

    • For heparin-BSA: Use an anti-heparin antibody followed by a secondary HRP-conjugated antibody.

    • For biotinylated heparin: Add Streptavidin-HRP.

  • Substrate Reaction: Add TMB substrate and incubate until a blue color develops.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm. The absorbance is proportional to the amount of bound heparin.

Visualizing Experimental Workflow and Signaling

Experimental Workflow for Validating Biological Activity

experimental_workflow cluster_synthesis Peptide Synthesis & Characterization cluster_validation Biological Activity Validation cluster_comparison Comparative Analysis synthesis Solid-Phase Synthesis of Laminin B1 (1363-1383) purification HPLC Purification synthesis->purification characterization Mass Spectrometry (Verification) purification->characterization cell_adhesion Cell Adhesion Assay characterization->cell_adhesion heparin_binding Heparin-Binding Assay characterization->heparin_binding compare_adhesion Compare with Full-Length Laminin & YIGSR cell_adhesion->compare_adhesion compare_heparin Compare with Full-Length Laminin heparin_binding->compare_heparin signaling_pathway cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm laminin_peptide Laminin B1 (1363-1383) laminin_receptor Laminin Receptor (e.g., Integrin) laminin_peptide->laminin_receptor Binding fak FAK laminin_receptor->fak Activation downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) fak->downstream adhesion Cell Adhesion & Spreading downstream->adhesion

References

Reproducibility of Findings with Laminin B1 (1363-1383): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the laminin-derived peptide Laminin (B1169045) B1 (1363-1383), focusing on the reproducibility of its biological findings. Due to a scarcity of direct reproducibility studies on this specific peptide, this guide draws comparisons with the well-characterized and functionally related laminin peptide, YIGSR (Tyr-Ile-Gly-Ser-Arg), which is a core active motif within a broader bioactive sequence of the Laminin B1 chain.

Overview of Laminin B1 (1363-1383) and Alternatives

Laminin B1 (1363-1383) is a peptide sequence derived from the B1 chain of the laminin protein.[1][2] It is recognized for its ability to bind to the laminin receptor.[1][2] Functionally, it has been implicated in processes such as the inhibition of angiogenesis and tumor growth.

A key alternative and comparator is the pentapeptide YIGSR, which corresponds to a critical cell-binding motif within a larger bioactive sequence of the Laminin B1 chain (CDPGYIGSR).[3] YIGSR has been extensively studied for its role in cell adhesion and its anti-metastatic properties.[3][4] This guide will leverage the more extensive data available for YIGSR to provide a framework for evaluating the potential reproducibility and performance of Laminin B1 (1363-1383).

Comparative Data on Biological Activity

Table 1: Comparative Biological Activities of Laminin-Derived Peptides

PeptideBiological ActivityQuantitative Data AvailableKey Findings
Laminin B1 (1363-1383) Binds to laminin receptor, potential anti-angiogenic and anti-tumor effects.Limited publicly available quantitative data on reproducibility.Primarily characterized as a laminin receptor-binding peptide.[1][2]
YIGSR Mediates cell adhesion, inhibits tumor growth and metastasis.Extensive quantitative data from numerous studies.The minimal sequence required for efficient cell adhesion and receptor binding.[3] Its multimeric form significantly suppresses tumor weight in a dose-dependent manner in preclinical models.[4]

Experimental Protocols

Establishing reproducible findings relies on detailed and consistent experimental protocols. Below are representative protocols for key assays used to evaluate the function of laminin-derived peptides.

In Vitro Cell Adhesion Assay

This protocol is a standard method to quantify the attachment of cells to a substrate coated with a peptide of interest.

Objective: To determine the ability of Laminin B1 (1363-1383) or other peptides to promote cell adhesion.

Methodology:

  • Plate Coating:

    • Dissolve the peptide (e.g., Laminin B1 (1363-1383), YIGSR, or a control peptide) in a suitable buffer (e.g., PBS) to the desired concentration.

    • Add 100 µL of the peptide solution to each well of a 96-well plate.

    • Incubate the plate overnight at 4°C to allow the peptide to adsorb to the well surface.

    • Wash the wells three times with PBS to remove any unbound peptide.

  • Blocking:

    • Add 200 µL of a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) to each well.

    • Incubate for at least 1 hour at 37°C to block non-specific cell binding.

    • Wash the wells three times with PBS.

  • Cell Seeding:

    • Harvest cells and resuspend them in a serum-free medium.

    • Add 100 µL of the cell suspension (typically 1 x 10^5 cells/mL) to each well.

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C in a CO2 incubator.

  • Quantification of Adherent Cells:

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Adherent cells can be quantified using various methods, such as staining with crystal violet followed by measuring the absorbance, or by using a fluorescent dye like Calcein-AM.

Competitive Cell Adhesion Assay

This protocol helps to determine the specificity of the peptide-cell interaction.

Objective: To assess whether soluble Laminin B1 (1363-1383) can competitively inhibit cell adhesion to a laminin-coated surface.

Methodology:

  • Plate Coating: Coat a 96-well plate with laminin protein as described in the cell adhesion assay protocol.

  • Blocking: Block non-specific binding sites with BSA.

  • Competitive Inhibition:

    • Prepare a cell suspension as described above.

    • Incubate the cells with varying concentrations of the soluble competitor peptide (e.g., Laminin B1 (1363-1383) or YIGSR) for a short period (e.g., 15-30 minutes) before adding them to the laminin-coated wells.

  • Cell Seeding and Quantification: Proceed with cell seeding and quantification of adherent cells as described in the cell adhesion assay protocol. A reduction in cell adhesion in the presence of the soluble peptide indicates specific competition for the same binding sites.

Signaling Pathways

The biological effects of Laminin B1 (1363-1383) are initiated by its binding to a cell surface receptor. While the precise downstream signaling cascade for this specific peptide is not extensively detailed, we can infer potential pathways based on the known interactions of laminin and the full-length Laminin B1 protein.

The full-length Laminin B1 protein is a component of the nuclear lamina and is involved in maintaining nuclear structure and regulating gene expression. It interacts with the Lamin B Receptor (LBR), which tethers heterochromatin to the inner nuclear membrane.[5][6]

The signaling initiated by the extracellular Laminin B1 (1363-1383) peptide binding to its receptor on the cell surface is likely to involve pathways that modulate cell adhesion, migration, and proliferation. The YIGSR peptide, for instance, is known to exert its effects through the 67-kDa laminin receptor, influencing intracellular signaling that impacts cell behavior.

Laminin B1 Peptide Signaling Laminin_B1_1363_1383 Laminin B1 (1363-1383) Peptide Laminin_Receptor Laminin Receptor (e.g., 67-kDa LR) Laminin_B1_1363_1383->Laminin_Receptor Binding Intracellular_Signaling Intracellular Signaling Cascades Laminin_Receptor->Intracellular_Signaling Activation Cellular_Response Cellular Response (e.g., Altered Adhesion, Migration, Proliferation) Intracellular_Signaling->Cellular_Response

Caption: Proposed signaling pathway for Laminin B1 (1363-1383).

Experimental Workflow for Evaluating Peptide Reproducibility

To rigorously assess the reproducibility of findings for Laminin B1 (1363-1383), a structured experimental workflow is essential.

Reproducibility Workflow cluster_0 Peptide Characterization cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison Peptide_Synthesis Peptide Synthesis & Purification QC Quality Control (Mass Spec, HPLC) Peptide_Synthesis->QC Cell_Adhesion Cell Adhesion Assay QC->Cell_Adhesion Competitive_Adhesion Competitive Adhesion Assay Cell_Adhesion->Competitive_Adhesion Proliferation_Assay Proliferation Assay Competitive_Adhesion->Proliferation_Assay Migration_Assay Migration/Invasion Assay Proliferation_Assay->Migration_Assay Data_Analysis Quantitative Data Analysis Migration_Assay->Data_Analysis Comparison Comparison with Alternative Peptides (e.g., YIGSR) Data_Analysis->Comparison

Caption: Experimental workflow for assessing peptide reproducibility.

Conclusion

While Laminin B1 (1363-1383) is identified as a laminin receptor-binding peptide with potential biological activities, there is a notable lack of publicly available data to directly assess the reproducibility of its findings. To ensure robust and reliable results, researchers should consider the following:

  • Rigorous Peptide Quality Control: Ensure the purity and correct sequence of the synthesized peptide.

  • Use of Controls: Always include positive (e.g., full-length laminin or YIGSR) and negative (e.g., a scrambled peptide) controls in all experiments.

  • Standardized Protocols: Adhere to detailed and consistent experimental protocols, such as those outlined in this guide.

  • Comparative Studies: Whenever possible, perform direct comparative studies with well-characterized alternative peptides like YIGSR to benchmark the activity of Laminin B1 (1363-1383).

By adopting these practices, the scientific community can build a more comprehensive and reproducible understanding of the biological functions of Laminin B1 (1363-1383) and its potential applications in research and drug development.

References

A Comparative Analysis of Laminin B1 (1363-1383) and YIGSR Peptide in Cellular Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate bioactive peptides is critical for advancing studies in cell adhesion, migration, and signaling. This guide provides a comprehensive comparison of two key peptides derived from the Laminin (B1169045) B1 chain: the 1363-1383 fragment and the well-characterized YIGSR pentapeptide. This analysis is supported by available experimental data to objectively evaluate their performance and elucidate their functional differences.

Introduction to Laminin B1 Peptides

Laminin, a major glycoprotein (B1211001) of the basement membrane, plays a pivotal role in tissue architecture and cellular behavior. Its B1 chain harbors several biologically active sequences that can influence cell attachment, movement, and differentiation. The YIGSR peptide, corresponding to residues 929-933 of the Laminin B1 chain, is one of the most extensively studied laminin-derived motifs.[1] It is recognized for its anti-cancer and anti-metastatic properties.[1] The Laminin B1 (1363-1383) fragment is another peptide from this chain that has been identified to bind to the laminin receptor, although it is less characterized than YIGSR.[2]

Data Presentation: A Quantitative Comparison

Table 1: Effect of YIGSR on Cell Adhesion

Cell TypeAssaySubstrateYIGSR ConcentrationResultReference
Neonatal Cardiac MyocytesStatic Adhesion AssaySilicone-coated with YIGSRNot specifiedSame degree of cellular adhesion as native laminin[3]
Human Rhabdomyosarcoma CellsAdhesion AssayYIGSR-grafted tSPANot specifiedPromoted cell attachment and spreading[4]
Mouse Melanoma CellsAdhesion AssayYIGSR-grafted tSPANot specifiedPromoted cell attachment and spreading[4]

Table 2: Effect of YIGSR on Cell Migration

Cell TypeAssayConditionYIGSR ConcentrationResultReference
Cardiac Mesenchymal Cells3D Migration AssayIn laminin gelsNot specifiedCompletely abolished migratory activity[5]

Table 3: Impact of YIGSR on Protein Expression

Cell TypeProteinConditionYIGSR ConcentrationResultReference
Neonatal Cardiac MyocytesFocal Adhesion Kinase (FAK)Cultured on YIGSRNot specifiedReduced by 50% compared to laminin[3][6]
Neonatal Cardiac MyocytesMyosinAfter mechanical stimulationNot specifiedDecreased by 50%[3]

Signaling Pathways

The signaling mechanisms initiated by these two peptides appear to differ based on their primary receptor interactions.

YIGSR Peptide Signaling:

The primary receptor for the YIGSR peptide is the 67-kDa high-affinity laminin receptor (67LR).[1] However, it has also been shown to interact with integrin α4β1.[7] The binding of YIGSR can trigger downstream signaling cascades that influence cell behavior. For instance, in neonatal cardiac myocytes, adhesion to YIGSR leads to a reduction in Focal Adhesion Kinase (FAK) protein, a key component in cell adhesion and migration signaling.[3][6]

YIGSR_Signaling YIGSR YIGSR Peptide Receptor 67LR / Integrin α4β1 YIGSR->Receptor Binds to FAK Focal Adhesion Kinase (FAK) Receptor->FAK Downregulates CellularResponse Cell Adhesion, Migration, Proliferation FAK->CellularResponse Modulates

Caption: YIGSR peptide signaling pathway.

Laminin B1 (1363-1383) Signaling:

The specific signaling pathway for the Laminin B1 (1363-1383) peptide is not as well-defined. It is known to bind to a laminin receptor, but the precise downstream effectors and their modulation are not extensively documented.[2]

LamininB1_Signaling LamininB1 Laminin B1 (1363-1383) LamininReceptor Laminin Receptor LamininB1->LamininReceptor Binds to Downstream Downstream Signaling (Not well-elucidated) LamininReceptor->Downstream

Caption: Laminin B1 (1363-1383) signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the comparative analysis of Laminin B1 (1363-1383) and YIGSR peptides.

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to a substrate coated with the peptide of interest.

Workflow:

Adhesion_Assay_Workflow Start Start Coat Coat wells with peptide (Laminin B1 or YIGSR) Start->Coat Block Block non-specific sites (e.g., with BSA) Coat->Block Seed Seed cells onto coated wells Block->Seed Incubate Incubate for a defined period (e.g., 1-2 hours) Seed->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Stain Fix and stain adherent cells Wash->Stain Quantify Quantify adhesion (e.g., by measuring absorbance) Stain->Quantify End End Quantify->End

Caption: Workflow for a cell adhesion assay.

Methodology:

  • Coating: Prepare a stock solution of the peptide (Laminin B1 (1363-1383) or YIGSR) in a suitable buffer (e.g., PBS). Add the peptide solution to the wells of a microplate and incubate to allow for coating of the surface.

  • Blocking: Aspirate the peptide solution and wash the wells with buffer. Add a blocking solution (e.g., 1% Bovine Serum Albumin in PBS) to prevent non-specific cell adhesion. Incubate for 1-2 hours.

  • Cell Seeding: Harvest cells and resuspend them in a serum-free medium. Add the cell suspension to the coated and blocked wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time to allow for cell attachment.

  • Washing: Gently wash the wells with PBS to remove any non-adherent cells.

  • Staining and Quantification: Fix the remaining adherent cells with a fixative (e.g., methanol (B129727) or paraformaldehyde). Stain the cells with a dye such as crystal violet. After washing and drying, solubilize the dye and measure the absorbance at a specific wavelength to quantify the number of adherent cells.

Transwell Migration Assay

This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.

Workflow:

Migration_Assay_Workflow Start Start Setup Place Transwell inserts into a 24-well plate Start->Setup Chemoattractant Add chemoattractant and peptide to the lower chamber Setup->Chemoattractant Seed Seed cells in serum-free medium into the upper chamber Chemoattractant->Seed Incubate Incubate to allow cell migration Seed->Incubate Remove Remove non-migrated cells from the upper surface Incubate->Remove Stain Fix and stain migrated cells on the lower surface Remove->Stain Quantify Count migrated cells under a microscope Stain->Quantify End End Quantify->End

Caption: Workflow for a Transwell migration assay.

Methodology:

  • Setup: Place Transwell inserts with a porous membrane into the wells of a 24-well plate.

  • Chemoattractant: In the lower chamber, add medium containing a chemoattractant (e.g., fetal bovine serum) with or without the peptide being tested.

  • Cell Seeding: Resuspend serum-starved cells in serum-free medium and add them to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for a duration sufficient for cells to migrate through the pores of the membrane.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Staining and Quantification: Fix the migrated cells on the lower surface of the membrane and stain them with a suitable dye. Count the number of migrated cells in several fields of view using a microscope.

Conclusion

Both Laminin B1 (1363-1383) and the YIGSR peptide are derived from the same parent protein and are involved in cell-receptor interactions. However, the YIGSR peptide is significantly more characterized, with a known primary receptor (67LR) and demonstrated effects on cell adhesion, migration, and intracellular signaling pathways involving FAK. In contrast, while Laminin B1 (1363-1383) is known to bind to a laminin receptor, its specific receptor subtype and downstream signaling effects are less understood. The provided data and protocols offer a framework for researchers to further investigate and compare the biological activities of these two peptides in their specific experimental contexts. Future studies directly comparing these two peptides are warranted to fully elucidate their relative potencies and mechanisms of action.

References

Laminin B1 (1363-1383) Peptide: A Comparative Guide to its Efficacy and Limitations in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Laminin (B1169045) B1 (1363-1383) peptide's performance against other alternatives in inhibiting angiogenesis and tumor progression, supported by experimental data.

The Laminin B1 (1363-1383) peptide, which contains the active pentapeptide sequence Tyr-Ile-Gly-Ser-Arg (YIGSR), has demonstrated significant potential as an anti-cancer agent. Its mechanism of action primarily involves competitive inhibition of tumor cell adhesion to the basement membrane, a critical step in metastasis and angiogenesis. This guide synthesizes key findings on its efficacy, outlines its limitations, and compares it with other laminin-derived and alternative anti-angiogenic peptides.

Quantitative Efficacy of Laminin B1 (1363-1383) and its Derivatives

The anti-tumor and anti-metastatic efficacy of the YIGSR peptide, the active component of Laminin B1 (1363-1383), has been significantly enhanced through multimerization. The following tables summarize the quantitative data from preclinical studies.

Table 1: In Vivo Efficacy of Monomeric vs. Multimeric YIGSR Peptides on B16-F10 Melanoma Lung Metastasis

PeptideDose (mg/mouse)Route of AdministrationInhibition of Lung Colony FormationReference
Ac-Y1 (Monomeric YIGSR)0.2Intravenous (co-injection with tumor cells)50%[1]
Ac-Y16 (16-mer YIGSR)0.2Intravenous (co-injection with tumor cells)97%[1]

Table 2: Dose-Dependent Inhibition of Subcutaneous Tumor Growth by Multimeric YIGSR (Ac-Y16) in a Pre-B Acute Lymphoblastic Leukemia (NALM6) Xenograft Model

PeptideDose (mg)Route of AdministrationEffect on Subcutaneous Tumor WeightReference
Ac-Y161.5 - 2.0Subcutaneous (co-injection with tumor cells and Matrigel)Significant suppression[2]
Ac-S16 (Scrambled control)High DoseSubcutaneous (co-injection with tumor cells and Matrigel)No significant inhibition[2]

Comparative Analysis with Alternative Anti-Angiogenic Peptides

The Laminin B1 (1363-1383) peptide and its active sequence YIGSR are part of a broader landscape of peptides derived from extracellular matrix proteins with anti-angiogenic properties.

Table 3: Comparison of Laminin-Derived and Other Anti-Angiogenic Peptides

PeptideSourceMechanism of ActionKey Findings
YIGSR (from Laminin B1) Laminin B1Competes for binding to the 67 kDa laminin receptor (67LR), inhibiting cell adhesion and migration.Multimeric forms show enhanced inhibition of tumor growth and metastasis[1].
A13 and C16 Laminin α1 and γ1 chainsBind to α5β1 and αvβ3 integrins to promote angiogenesis. Antagonists of these peptides inhibit angiogenesis.A scrambled version of C16 (C16S) and a substituted version (C16Y) act as potent antagonists, blocking angiogenesis and tumor growth[3].
RGD-containing peptides Fibronectin, VitronectinAntagonize integrin binding (e.g., αvβ3, αvβ5, α5β1), which is crucial for endothelial cell survival and proliferation during angiogenesis.Cyclic RGD peptides can block growth factor-induced angiogenesis.
Peptide from Type IV Collagen Type IV CollagenInhibits proliferation, adhesion, and migration of endothelial and tumor cells.A 20-amino acid peptide inhibited triple-negative breast cancer xenograft growth by 75% at a dose of 10 mg/kg[4].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of the YIGSR peptide.

In Vivo Metastasis Model

This model assesses the ability of a compound to inhibit the formation of metastatic tumor colonies.

  • Cell Preparation: Tumor cells, such as B16-F10 mouse melanoma cells, known to express the 67 kDa laminin receptor, are cultured and harvested.

  • Peptide Preparation: The YIGSR peptide (e.g., C(YIGSR)3-NH2) is dissolved in sterile injectable saline to the desired concentration.

  • Animal Model: Mice are randomly assigned to control and treatment groups.

  • Injection: A co-injection mixture of tumor cells (e.g., 2 x 10^5 cells) and the peptide (e.g., 0.2 mg) in a total volume of 0.2 mL is administered via the tail vein. The control group receives tumor cells with the vehicle (saline) only.

  • Metastasis Development: Mice are monitored for a period of 14 to 21 days to allow for the development of lung metastases.

  • Analysis: Animals are euthanized, and the lungs are harvested. The number of metastatic nodules on the lung surface is counted.

Subcutaneous Tumor Growth Model

This model evaluates the effect of a compound on the growth of a primary solid tumor.

  • Cell and Peptide Preparation: Tumor cells (e.g., NALM6) are mixed with Matrigel and the YIGSR peptide (or a control peptide) at the desired concentration.

  • Injection: The mixture is subcutaneously injected into immunodeficient mice (e.g., SCID mice).

  • Tumor Growth Monitoring: Tumor volume is measured regularly over a period of several weeks.

  • Analysis: At the end of the study, mice are euthanized, and the subcutaneous tumors are excised and weighed. Organ infiltration by leukemic cells can be assessed by flow cytometry[2].

Signaling Pathways and Limitations

Signaling Pathway

The anti-cancer effects of the YIGSR peptide are primarily mediated through its interaction with the 67 kDa laminin receptor (67LR), which is often overexpressed on the surface of cancer cells[5]. This binding competitively inhibits the adhesion of tumor cells to laminin in the basement membrane, a crucial step for extravasation and the formation of metastatic colonies[6]. While the downstream signaling from the 67LR is complex, it is understood to trigger events that inhibit tumor growth and spread. Integrins, such as β1-integrin, are also involved in cell adhesion to laminin, but studies suggest that YIGSR may not fully replicate the signaling required for normal cellular physiology in all cell types[7][8].

YIGSR_Signaling_Pathway Proposed Signaling Pathway of YIGSR YIGSR YIGSR Peptide LR67 67 kDa Laminin Receptor (67LR) YIGSR->LR67 Binds to Adhesion Cell Adhesion YIGSR->Adhesion Inhibits Migration Cell Migration YIGSR->Migration Inhibits TumorCell Tumor Cell LR67->TumorCell On Laminin Laminin (in Basement Membrane) Laminin->LR67 Normal Binding Metastasis Metastasis Adhesion->Metastasis Leads to Angiogenesis Angiogenesis Adhesion->Angiogenesis Contributes to Migration->Metastasis Leads to Migration->Angiogenesis Contributes to

Caption: Proposed signaling pathway of the YIGSR peptide.

Limitations and Considerations

Despite its promising efficacy, the use of Laminin B1 (1363-1383) and its active YIGSR sequence has some limitations:

  • Concentration-Dependent Effects: The biological effects of YIGSR can be concentration-dependent. For instance, in macrophages, lower concentrations of YIGSR were found to increase inflammation, while higher concentrations had the opposite effect[9][10]. This highlights the importance of careful dose-response studies.

  • Incomplete Physiological Signaling: While YIGSR peptides can facilitate cell adhesion to a similar degree as native laminin, they may not induce the complete downstream signaling necessary for normal cell physiology in all cell types. For example, in neonatal cardiac myocytes, YIGSR promoted adhesion but resulted in reduced levels of focal adhesion kinase (FAK) and incomplete sarcomere formation compared to full-length laminin[7][8].

  • Monomer vs. Multimer Efficacy: Monomeric YIGSR has significantly lower efficacy compared to its multimeric forms[1]. This suggests that for therapeutic applications, the development and production of stable, multimeric versions are crucial.

  • Potential for Off-Target Effects: As the 67LR is expressed on various cell types, there is a potential for off-target effects. However, the overexpression of this receptor on many cancer cells provides a degree of tumor specificity.

Conclusion

The Laminin B1 (1363-1383) peptide, through its active YIGSR sequence, presents a compelling strategy for anti-cancer therapy, particularly in its multimeric forms. It effectively inhibits tumor growth and metastasis in preclinical models by targeting the crucial step of tumor cell adhesion to the basement membrane. However, researchers and drug developers should consider its concentration-dependent effects and the potential for incomplete physiological signaling in non-cancerous tissues. Further research to optimize delivery and minimize off-target effects will be vital for its translation into clinical applications. The comparison with other anti-angiogenic peptides reveals a diverse range of strategies targeting the tumor microenvironment, offering opportunities for combination therapies.

Experimental_Workflow In Vivo Metastasis Experimental Workflow prep_cells 1. Prepare Tumor Cells (e.g., B16-F10) co_injection 3. Co-inject Cells and Peptide (or Vehicle) into Mice (i.v.) prep_cells->co_injection prep_peptide 2. Prepare YIGSR Peptide Solution prep_peptide->co_injection development 4. Allow Metastasis Development (14-21 days) co_injection->development harvest 5. Euthanize Mice and Harvest Lungs development->harvest analysis 6. Count Metastatic Nodules harvest->analysis

Caption: A typical experimental workflow for an in vivo metastasis model.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Laminin B1 (1363-1383)

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of synthetic peptides such as Laminin B1 (1363-1383) is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. Due to the often-unknown biological and toxicological properties of novel peptides, a cautious and systematic approach to waste management is paramount.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of Laminin B1 (1363-1383), ensuring adherence to general laboratory safety standards.

Core Principle: Treat as Potentially Hazardous Material

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, the use of appropriate Personal Protective Equipment (PPE) is mandatory.[2] This includes, but is not limited to, chemical safety glasses, nitrile gloves, and a lab coat.[1][2] When handling the lyophilized powder form of the peptide, which can easily become airborne, all work should be conducted within a fume hood or biosafety cabinet to prevent inhalation.[2]

Step-by-Step Disposal Protocol

1. Waste Segregation:

  • At the point of generation, immediately segregate all waste materials contaminated with Laminin B1 (1363-1383) from non-hazardous laboratory trash.

2. Solid Waste Disposal:

  • Contaminated Solids: This category includes items such as pipette tips, tubes, vials, gloves, absorbent paper, and any other consumables that have come into direct contact with the peptide.[1]

  • Procedure: Collect all solid waste in a dedicated, clearly labeled, leak-proof container.[1] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[1] The container must be kept closed except when adding waste.[1]

3. Liquid Waste Disposal:

  • Contaminated Liquids: This includes any unused peptide solutions, solvents used to dissolve the peptide (e.g., DMSO, acetonitrile (B52724), water with acetic acid or TFA), and contaminated buffers.[1][3]

  • Procedure: Collect all liquid waste in a designated, leak-proof, and shatter-resistant container. The container must be clearly labeled with "Hazardous Waste," the name of the chemical(s), and the approximate concentration. Do not mix incompatible waste streams.

4. Sharps Waste:

  • Contaminated Sharps: Needles, syringes, or any other sharp objects contaminated with the peptide must be disposed of in a designated sharps container.

5. Decontamination of Work Surfaces:

  • After handling and disposal, thoroughly decontaminate all work surfaces. Use an appropriate cleaning agent and absorb any spills with inert material before placing it in the solid hazardous waste container.[4]

6. Biohazardous Waste Considerations:

  • If Laminin B1 (1363-1383) was used in experiments involving biological materials such as cell-based assays or animal models, the resulting waste must be treated as biohazardous.[1]

  • Procedure: This may necessitate an initial decontamination step, such as autoclaving, before being processed as chemical waste.[1] Always consult your institution's biosafety guidelines for specific protocols.[1]

7. Storage and Final Disposal:

  • Storage: Store all hazardous waste containers in a designated, secure area away from general lab traffic.[1] Secondary containment trays should be used to prevent spills.[1]

  • Final Disposal: Never dispose of peptide waste in the regular trash or pour it down the drain.[2] All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2]

Waste Stream Summary Table

Waste TypeDescriptionRecommended Container
Solid Waste Contaminated gloves, pipette tips, vials, absorbent paper.[1]Labeled, leak-proof hazardous waste container (e.g., HDPE).[1]
Liquid Waste Unused peptide solutions, contaminated solvents and buffers.[1]Labeled, shatter-resistant, leak-proof hazardous waste container.
Sharps Waste Contaminated needles, syringes, and other sharp objects.Puncture-resistant sharps container.
Biohazardous Waste Waste from cell-based assays or animal models.[1]Labeled biohazard bags or containers; may require autoclaving.[1]

Experimental Protocol Considerations

While specific experimental protocols for Laminin B1 (1363-1383) will vary, the principles of safe handling and disposal remain constant. The choice of solvent for reconstitution can impact disposal procedures. For instance, peptides dissolved in organic solvents like DMSO or acetonitrile must be disposed of as chemical waste.[3][5] It is advisable to test the solubility of a small portion of the peptide before dissolving the entire sample to minimize waste.[5]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of waste contaminated with Laminin B1 (1363-1383).

G A Waste Generation (Laminin B1 (1363-1383)) B Is the waste contaminated with biological material? A->B C Treat as Biohazardous Waste (Follow Institutional Biosafety Protocol) B->C Yes E Is the waste liquid? B->E No D Decontaminate (e.g., Autoclave) C->D D->E F Is the waste solid? E->F No H Collect in Labeled Liquid Hazardous Waste Container E->H Yes G Is the waste sharp? F->G No I Collect in Labeled Solid Hazardous Waste Container F->I Yes J Collect in Sharps Container G->J Yes K Store in Designated Area H->K I->K J->K L Dispose via Institutional EH&S K->L

Caption: Decision workflow for proper waste disposal of Laminin B1 (1363-1383).

References

Personal protective equipment for handling Laminin B1 (1363-1383)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling the synthetic peptide Laminin B1 (1363-1383). Adherence to these protocols is crucial for ensuring personnel safety, maintaining experimental integrity, and complying with laboratory safety standards. While specific toxicity data for many synthetic peptides are unavailable, they should be treated as potentially hazardous materials.[1]

Personal Protective Equipment (PPE)

The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment (PPE).[2] The following PPE is mandatory when handling Laminin B1 (1363-1383), particularly in its lyophilized powder form which can be easily aerosolized.[2]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors.
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[3]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are standard.[2] Gloves should be changed immediately if they become contaminated.[2]
Respiratory Protection Fume Hood or Biosafety CabinetNecessary when working with the lyophilized powder to avoid inhalation of fine particles.[2][5]

Operational Plan: Handling and Storage

Proper handling and storage are critical to minimize exposure risks and maintain the stability of the peptide.

Handling Procedures:

  • Review Safety Data Sheet (SDS): Before use, review the supplier's SDS for any specific hazard information.[2] Although a specific SDS for Laminin B1 (1363-1383) may not be available, general peptide SDS provides valuable guidance.[6][7]

  • Designated Work Area: All handling of the peptide should be confined to a designated, clean, and organized laboratory area.[2]

  • Powder Handling: To prevent inhalation, work with lyophilized powders in a fume hood or biosafety cabinet.[2][5] Use anti-static weighing techniques to minimize powder dispersion.[5]

  • Reconstitution: Add the appropriate sterile solvent to the vial containing the lyophilized peptide.[8] Swirl gently to dissolve; avoid shaking.[8]

  • Preventing Contamination: Use fresh, sterile equipment for each peptide to avoid cross-contamination.[2]

Storage Protocols:

  • Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from moisture and light.[8][9] Before opening, allow the container to equilibrate to room temperature to prevent condensation.[9]

  • Reconstituted Peptide: For short-term use, store reconstituted peptide solutions at 2°C–8°C.[8] For longer-term storage, create single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles.[8]

Disposal Plan

All materials contaminated with Laminin B1 (1363-1383) must be disposed of as chemical waste in accordance with local, state, and federal regulations.[2]

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including vials, pipette tips, gloves, and absorbent paper, in a dedicated, clearly labeled, leak-proof container.[1]

  • Liquid Waste: Collect all aqueous solutions containing the peptide in a designated hazardous waste container.[1][3]

  • Sharps: Needles and syringes must be disposed of in a puncture-resistant sharps container.[10]

Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly labeled with their contents.

  • Storage: Store waste containers in a secondary containment tray in a designated area away from general lab traffic.[1]

  • Institutional Protocols: Coordinate with your institution's Environmental Health and Safety (EH&S) department for the proper disposal of hazardous waste.[2] Never dispose of peptide waste in the regular trash or down the drain.[2]

Experimental Workflow and Safety

Safe Handling and Disposal Workflow for Laminin B1 (1363-1383) cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Powder Weigh Powder Prepare Workspace->Weigh Powder Reconstitute Peptide Reconstitute Peptide Weigh Powder->Reconstitute Peptide Perform Experiment Perform Experiment Reconstitute Peptide->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Store Waste Store Waste Segregate Waste->Store Waste EH&S Pickup EH&S Pickup Store Waste->EH&S Pickup

Caption: Workflow for safe handling of Laminin B1 (1363-1383).

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。